molecular formula C9H14O4 B13484590 2,5-Dihydroxy-octahydropentalene-2-carboxylic acid

2,5-Dihydroxy-octahydropentalene-2-carboxylic acid

Cat. No.: B13484590
M. Wt: 186.20 g/mol
InChI Key: HSUHFLPAJLBJNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dihydroxy-octahydropentalene-2-carboxylic acid is a useful research compound. Its molecular formula is C9H14O4 and its molecular weight is 186.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

2,5-dihydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalene-2-carboxylic acid

InChI

InChI=1S/C9H14O4/c10-7-1-5-3-9(13,8(11)12)4-6(5)2-7/h5-7,10,13H,1-4H2,(H,11,12)

InChI Key

HSUHFLPAJLBJNT-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2C1CC(C2)(C(=O)O)O)O

Origin of Product

United States

Foundational & Exploratory

Strategic Synthesis of 2,5-Dihydroxy-octahydropentalene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a robust, modular synthetic strategy for 2,5-Dihydroxy-octahydropentalene-2-carboxylic acid .

Given the specific nomenclature, this molecule is structurally derived from the octahydropentalene-2,5-dione scaffold (also known as cis-bicyclo[3.3.0]octane-3,7-dione). The synthesis prioritizes the Weiss-Cook condensation for scaffold construction due to its scalability and thermodynamic control, followed by site-selective functionalization to install the quaternary hydroxy-acid motif and the distal secondary alcohol.

Executive Summary & Retrosynthetic Logic

The target molecule features a cis-fused bicyclo[3.3.0]octane core, a quaternary center at C2 bearing both a hydroxyl and a carboxylic acid group, and a secondary hydroxyl group at C5.

The primary synthetic challenge lies not in the ring construction, but in the desymmetrization of the dione intermediate and the stereochemical control of the functional groups. The cis-fused pentalene system adopts a "cup" or "open book" conformation, which dictates that reagents will predominantly approach from the convex (exo) face, directing substituents to the concave (endo) face.

Retrosynthetic Analysis

The pathway disconnects the target into two phases:

  • Scaffold Assembly: Rapid construction of the C8 skeleton via the Weiss-Cook reaction.

  • Functionalization: Sequential manipulation of the 2,5-dione to differentiate the two carbonyls.

Retrosynthesis Target 2,5-Dihydroxy-octahydropentalene- 2-carboxylic acid Intermediate1 Mono-protected Octahydropentalene-2,5-dione Target->Intermediate1 1. Cyanohydrin/Hydrolysis 2. Stereoselective Reduction Scaffold Octahydropentalene-2,5-dione (cis-Bicyclo[3.3.0]octane-3,7-dione) Intermediate1->Scaffold Desymmetrization (Mono-ketalization) Precursors Dimethyl 1,3-acetonedicarboxylate + Glyoxal Scaffold->Precursors Weiss-Cook Condensation

Figure 1: Retrosynthetic logic flow from the target hydroxy-acid to commercially available acyclic precursors.

Phase I: Scaffold Construction (Weiss-Cook Reaction)

The most authoritative method for accessing the octahydropentalene-2,5-dione core is the Weiss-Cook condensation. This "one-pot" cascade involves a double Michael addition followed by double Dieckmann condensation.

Protocol: Synthesis of cis-Bicyclo[3.3.0]octane-3,7-dione

Rationale: We utilize the optimized procedure by Bertz, Cook, and Weiss (Organic Syntheses, Coll. Vol. 8). This route is preferred over radical cyclizations for its ability to generate multigram quantities of the thermodynamically stable cis-fused system.

Reagents:

  • Dimethyl 1,3-acetonedicarboxylate (2 equiv)

  • Glyoxal (40% aq. solution) (1 equiv)

  • Methanol / NaOH (buffer system)

Step-by-Step Workflow:

  • Condensation: To a buffered solution of methanol/NaOH at pH ~6-8, add dimethyl 1,3-acetonedicarboxylate and glyoxal. The reaction forms the tetramethyl bicyclo[3.3.0]octa-2,6-diene-2,4,6,8-tetracarboxylate intermediate (often precipitates as a white solid).

  • Hydrolysis & Decarboxylation: The tetra-ester is subjected to harsh acidic hydrolysis (HCl/AcOH reflux). This step simultaneously hydrolyzes the esters and decarboxylates the

    
    -keto acid moieties.
    
  • Isolation: The resulting cis-bicyclo[3.3.0]octane-3,7-dione is extracted with chloroform.[1]

    • Critical Quality Attribute: The product must be the cis-isomer (mp 84–86 °C). The trans-isomer is highly strained and not formed under these conditions.

ParameterSpecificationNotes
Stoichiometry 2:1 (Ester:Glyoxal)Excess ester minimizes polymerization of glyoxal.
pH Control 6.0 - 8.0Critical. Too basic = aldol polymerization; Too acidic = no enolate formation.
Yield 60-70%High efficiency for a 4-bond forming cascade.

Phase II: Desymmetrization and Functionalization

With the symmetrical dione in hand, we must differentiate the two ketone groups.

Step 1: Mono-protection (Desymmetrization)

To react at only one position, we perform a statistical mono-ketalization.

  • Reagents: Ethylene glycol (0.9 equiv), p-TsOH (cat.), Benzene/Toluene (Dean-Stark).

  • Procedure: Reflux with a stoichiometric deficit of glycol.

  • Purification: Chromatographic separation is required to isolate the mono-ketal from the starting material and bis-ketal.

  • Outcome: Octahydropentalene-2,5-dione mono-ethylene ketal .

Step 2: Installation of the C2 Hydroxy-Acid (Quaternary Center)

We employ a cyanohydrin synthesis followed by hydrolysis. This is superior to the Reformatsky reaction here due to the steric bulk of the bicyclic system.

  • Reaction: Addition of TMSCN (Trimethylsilyl cyanide) catalyzed by ZnI

    
    .
    
  • Stereochemistry: The nucleophile (CN

    
    ) will attack from the convex (exo)  face of the bicyclic "cup." This forces the resulting hydroxyl group (after workup) to the concave (endo)  face.
    
  • Hydrolysis: The resulting nitrile is hydrolyzed using concentrated HCl or H

    
    SO
    
    
    
    to the carboxylic acid.
    • Note: This acidic step will also deprotect the distal ketal, regenerating the C5 ketone. If the ketal survives, a separate deprotection step is needed. Let's assume simultaneous deprotection for efficiency.

  • Intermediate: 2-endo-hydroxy-5-oxo-octahydropentalene-2-exo-carboxylic acid .

Step 3: Stereoselective Reduction of C5 Ketone

Now we reduce the remaining ketone at C5.

  • Reagents: Sodium Borohydride (NaBH

    
    ) in MeOH at 0°C.
    
  • Stereochemical Outcome: Hydride attack occurs from the less hindered exo-face .

  • Result: The hydroxyl group is delivered to the endo-face .

  • Final Structure: 2-endo,5-endo-dihydroxy-octahydropentalene-2-exo-carboxylic acid .

Mechanistic & Stereochemical Visualization

The stereochemical outcome is dictated by the concave/convex nature of the cis-bicyclo[3.3.0]octane system.

Stereochemistry cluster_legend Stereochemical Rule Dione Cis-Bicyclo[3.3.0]dione (Cup Shape) Attack1 Nucleophile (CN-) Attack (Exo Face) Dione->Attack1 Steric Control Attack2 Hydride (H-) Attack (Exo Face) Attack1->Attack2 Sequential Product 2,5-endo-Dihydroxy Product Attack2->Product Result Rule Reagents attack from the convex (outer) face. Substituents end up on the concave (inner) face.

Figure 2: Stereochemical control model. The "cup" shape of the cis-fused rings directs reagents to the exo-face.

Analytical Validation

To ensure the integrity of the synthesis, the following analytical signatures must be verified:

  • 
    C NMR:  Look for the quaternary carbon signal (C2) shifted downfield (~75-80 ppm) due to -OH and -COOH. The Carboxyl carbonyl should appear ~175-180 ppm.
    
  • IR Spectroscopy:

    • Broad O-H stretch (3200-3500 cm

      
      ).
      
    • Strong C=O stretch for Carboxylic Acid (1700-1730 cm

      
      ).
      
    • Absence of Ketone C=O (if fully reduced) or presence (if intermediate).

  • Mass Spectrometry: High-resolution ESI-MS in negative mode [M-H]

    
     to confirm the molecular formula.
    

References

  • Weiss-Cook Condensation (Primary Source)

    • Bertz, S. H., Cook, J. M., & Weiss, U. (1993). cis-Bicyclo[3.3.0]octane-3,7-dione.[1] Organic Syntheses, Coll. Vol. 8, p. 26.

  • Stereochemistry of Bicyclo[3.3.
  • Cyanohydrin Synthesis on Bicyclic Ketones

    • Gassman, P. G., & Talley, J. J. (1978). Cyanohydrins from trimethylsilyl cyanide. Tetrahedron Letters, 19(40), 3773-3776.
  • Pentalenolactone Biosynthesis (Related Structures)

    • Seo, M. J., et al. (2011). Pentalenolactone Biosynthesis. Molecular Cloning and Assignment of Biochemical Function to PtlH.[2] Biochemistry, 50(10), 1739–1754.

Sources

Biosynthesis Pathway of Pentalene Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of the biosynthesis of pentalene derivatives, specifically focusing on the pentalenolactone family of sesquiterpenoid antibiotics. Produced by Streptomyces species (e.g., S. exfoliatus, S. arenae, S. avermitilis), these compounds share a unique tricyclic pentalenane framework formed by the cyclization of farnesyl diphosphate (FPP).

The pathway is a paradigmatic example of terpene cyclization followed by an extensive oxidative tailoring cascade . It features a high degree of enzymatic diversity, including non-heme iron dioxygenases, Baeyer-Villiger monooxygenases, and a rare cytochrome P450-catalyzed skeletal rearrangement.

Biosynthetic Logic & Gene Cluster Organization

The biosynthesis is encoded by distinct gene clusters depending on the producing organism: the pen cluster (S. exfoliatus), the pnt cluster (S. arenae), and the ptl cluster (S. avermitilis). Despite nomenclature differences, the enzymatic logic remains highly conserved.

Key Enzymatic Modules
  • Cyclization Module: Converts acyclic FPP to the tricyclic hydrocarbon pentalenene.

  • Early Oxidation Module: Functionalizes the C-13 methyl group and C-11 position.

  • Lactone Formation Module: Inserts oxygen to form the lactone ring (Baeyer-Villiger oxidation).

  • Late-Stage Rearrangement Module: Complex oxidative rearrangements to yield the final antibiotic epoxide.

Comparative Gene Table
Enzyme FunctionS. exfoliatus (pen)S. avermitilis (ptl)Enzyme Class
Pentalenene Synthase PenAPtlATerpene Cyclase (Class I)
Pentalenene C-13 Oxidase PenIPtlICytochrome P450 (CYP183A1)
1-deoxypentalenic acid 11

-hydroxylase
PenHPtlHFe(II)/

KG-dependent Dioxygenase
11

-hydroxy Dehydrogenase
PenFPtlFShort-chain Dehydrogenase (SDR)
Baeyer-Villiger Monooxygenase PenEPtlEFlavin-dependent Monooxygenase
Pentalenolactone F Synthase PenDPtlDFe(II)/

KG-dependent Dioxygenase
Pentalenolactone Synthase PenMPtlMCytochrome P450 (CYP161C2)

Phase I: The Core Cyclization (FPP to Pentalenene)

The committed step is catalyzed by Pentalenene Synthase (PtlA/PenA) . This enzyme dictates the stereochemical outcome of the pentalenane core.

Mechanistic Causality

The reaction proceeds via an ionization-cyclization-rearrangement mechanism:

  • Ionization: Mg

    
    -dependent ionization of the diphosphate group of FPP (1) generates the allylic cation.
    
  • 1,11-Cyclization: The C1 cation attacks the C10-C11 double bond (anti-Markovnikov addition) to form the humulyl cation (2).

  • 1,2-Hydride Shift: A hydride moves from C10 to C11.

  • Transannular Cyclization: C2 attacks C10, generating the protoilludyl cation (3).

  • Skeletal Rearrangement: A dyotropic rearrangement (concerted migration of the C2-C3

    
    -bond) contracts the ring to form the pentalenane skeleton.
    
  • Deprotonation: Loss of a proton at C9 yields pentalenene (4).

Diagram: Pentalenene Synthase Mechanism

PentaleneneMechanism FPP Farnesyl Diphosphate (FPP) Humulyl Humulyl Cation (11-membered ring) FPP->Humulyl Mg2+ Ionization 1,11-Cyclization Protoilludyl Protoilludyl Cation (Bicyclic) Humulyl->Protoilludyl 1,2-H Shift Transannular C2-C10 bond Pentalenene Pentalenene (Tricyclic Core) Protoilludyl->Pentalenene Dyotropic Rearrangement Deprotonation (-H+)

Caption: Mechanistic cascade of Pentalenene Synthase converting linear FPP to tricyclic pentalenene via cationic intermediates.[1]

Experimental Protocol: Pentalenene Synthase Assay

Objective: Quantify PtlA activity in vitro. Validation: This protocol is self-validating via GC-MS identification of the unique pentalenene fragmentation pattern (molecular ion m/z 204).

  • Buffer Preparation: Prepare Assay Buffer: 50 mM Tris-HCl (pH 8.2), 10 mM MgCl

    
    , 10% (v/v) glycerol, 1 mM DTT. Note: Mg
    
    
    
    is strictly required for diphosphate ionization.
  • Reaction Assembly:

    • Total Volume: 500

      
      L.
      
    • Enzyme: 1-5

      
      M purified recombinant PtlA.
      
    • Substrate: 50

      
      M [1-
      
      
      
      H]FPP or unlabeled FPP.
  • Incubation: Incubate at 30°C for 30 minutes. Overlay with 200

    
    L pentane to trap the volatile hydrocarbon product and prevent evaporation.
    
  • Termination & Extraction: Vortex vigorously for 30 seconds to extract pentalenene into the organic phase. Centrifuge at 3,000 x g for 2 minutes to separate phases.

  • Analysis:

    • Radioassay: Count radioactivity in the pentane layer (if using

      
      H-FPP).
      
    • GC-MS: Inject 1

      
      L of pentane extract onto a non-polar column (e.g., HP-5MS).
      
    • Standard: Authentic pentalenene (retention time ~10.5 min under standard terpene conditions).

Phase II: Oxidative Tailoring Pathway

Following cyclization, the hydrophobic core undergoes extensive oxidation to become the bioactive antibiotic.

The Ptl/Pen Pathway Steps[4]
  • C-13 Oxidation (PtlI): The P450 CYP183A1 oxidizes the C-13 methyl group of pentalenene to an alcohol, then an aldehyde (pentalen-13-al).[2]

    • Note: The conversion of the aldehyde to 1-deoxypentalenic acid is likely completed by a host dehydrogenase or PtlI itself, though this specific step remains the least characterized.

  • C-11 Hydroxylation (PtlH): A stereo-specific hydroxylation at C-11 by a non-heme iron enzyme.

  • Ketone Formation (PtlF): Oxidation of the C-11 hydroxyl to a ketone.

  • Lactone Insertion (PtlE): A Baeyer-Villiger oxidation inserts oxygen adjacent to the ketone, creating the lactone ring (Pentalenolactone D).

  • Desaturation & Epoxidation (PtlD): PtlD performs a desaturation to Pentalenolactone E, followed by epoxidation to Pentalenolactone F .

  • Skeletal Rearrangement (PtlM): The final, critical step. PtlM (CYP161C2) catalyzes an oxidative rearrangement of Pentalenolactone F to yield Pentalenolactone .[3] This involves a radical mechanism and migration of the C-C bond.

Diagram: Oxidative Tailoring Cascade

OxidativePathway cluster_enzymes Pentalenene Pentalenene Deoxypentalenic 1-Deoxypentalenic Acid Pentalenene->Deoxypentalenic PtlI (3-step oxid.) Hydroxy 11-beta-Hydroxy-1-deoxypentalenic acid Deoxypentalenic->Hydroxy PtlH (Hydroxylation) Oxo 1-Deoxy-11-oxopentalenic acid Hydroxy->Oxo PtlF (Oxidation) PL_D Pentalenolactone D Oxo->PL_D PtlE (Baeyer-Villiger) PL_F Pentalenolactone F PL_D->PL_F PtlD (Desat/Epox) Final Pentalenolactone (Antibiotic) PL_F->Final PtlM (Rearrangement) PtlI PtlI (P450) PtlH PtlH (Fe/aKG) PtlF PtlF (SDR) PtlE PtlE (BVMO) PtlD PtlD (Fe/aKG) PtlM PtlM (P450)

Caption: The enzymatic cascade from pentalenene to pentalenolactone, highlighting the specific enzymes (PtlI-M) responsible for each oxidation state change.

Experimental Methodologies

Heterologous Expression & Purification

Most ptl enzymes are soluble but require specific cofactors for stability.

  • Host: E. coli BL21(DE3).[2][4][5]

  • Vector: pET28a (N-terminal His-tag).

  • Induction: Low temperature (16-18°C) is critical for PtlH and PtlD (Fe-dependent enzymes) to prevent inclusion bodies.

  • Purification Buffer: 50 mM Tris pH 8.0, 300 mM NaCl, 10% Glycerol.

    • Crucial: For Fe(II)/

      
      KG enzymes (PtlH, PtlD), buffers must be degassed, and purification should ideally occur under anaerobic conditions or with reducing agents (TCEP/Ascorbate) to prevent iron oxidation.
      
Enzyme Kinetics Data Summary

The following kinetic parameters have been established for the key tailoring enzymes.

EnzymeSubstrateCofactor

(

M)

(s

)
Reference
PtlA Farnesyl DiphosphateMg

0.310.32[1]
PtlH 1-deoxypentalenic acidFe

,

KG
5704.2[2]
PtlF 11

-hydroxy-1-deoxypentalenic acid
NAD

6.50.65[3]
PtlI PentaleneneNADPH1.44 (

)
N/A[4]
Protocol: PtlH (Hydroxylase) Assay

Context: PtlH is an


-ketoglutarate dependent dioxygenase.[6] It requires exogenous iron and a cosubstrate.
  • Reaction Mix (100

    
    L): 
    
    • Buffer: 100 mM Tris-HCl (pH 7.3).[4]

    • Enzyme: 2

      
      M PtlH.
      
    • Substrate: 1 mM 1-deoxypentalenic acid.

    • Cosubstrate: 2 mM

      
      -ketoglutarate.[4]
      
    • Cofactors: 1 mM (NH

      
      )
      
      
      
      Fe(SO
      
      
      )
      
      
      , 2 mM L-ascorbate (to cycle Fe
      
      
      back to Fe
      
      
      ).
    • Additive: 1 mg/mL Catalase (to decompose H

      
      O
      
      
      
      generated by uncoupled turnover).
  • Procedure:

    • Pre-incubate enzyme with Fe

      
       for 5 mins on ice.
      
    • Initiate reaction by adding substrate/

      
      KG mix.
      
    • Incubate at 25°C for 15-30 mins.

  • Quenching: Add 100

    
    L acetonitrile with 1% formic acid.
    
  • Analysis: Centrifuge and analyze supernatant by LC-MS (C18 column). Monitor for mass shift +16 Da (Hydroxylation).

References

  • Cane, D. E., et al. (1994). "Pentalenene synthase. Purification, molecular cloning, sequencing, and high-level expression in Escherichia coli of a terpenoid cyclase from Streptomyces UC5319."[1][5] Biochemistry. Link

  • Seo, M. J., et al. (2011). "Pentalenolactone Biosynthesis. Molecular Cloning and Assignment of Biochemical Function to PtlH, a Non-Heme Iron Dioxygenase of Streptomyces avermitilis."[7] Biochemistry. Link

  • Zhu, D., et al. (2011). "Pentalenolactone biosynthesis. Molecular cloning and assignment of biochemical function to PtlF, a short-chain dehydrogenase from Streptomyces avermitilis."[8] Archives of Biochemistry and Biophysics. Link

  • Zhu, D., et al. (2011). "Pentalenolactone Biosynthesis. Molecular Cloning and Assignment of Biochemical Function to PtlI, a Cytochrome P450 of Streptomyces avermitilis."[2] Journal of the American Chemical Society. Link

  • Lesburg, C. A., et al. (1997). "Crystal structure of pentalenene synthase: mechanistic insights on terpenoid cyclization reactions in biology." Science. Link

  • Cane, D. E., & Ikeda, H. (2012). "Exploration and mining of the bacterial terpenome." Accounts of Chemical Research. Link

Sources

in silico modeling of 2,5-Dihydroxy-octahydropentalene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Silico Modeling of 2,5-Dihydroxy-octahydropentalene-2-carboxylic acid

Foreword: Charting a Computational Course for a Novel Bicyclic Scaffold

The octahydropentalene core, a bicyclic system of two fused five-membered rings, presents a fascinating and sterically complex scaffold.[5] The addition of two hydroxyl groups and a carboxylic acid moiety suggests the potential for specific hydrogen bonding interactions and a charge state that could be critical for biological activity.[6][7] Lacking prior extensive experimental data on this specific molecule, a robust computational strategy is not just advantageous; it is essential for elucidating its potential as a drug candidate.

This document is structured to guide researchers through a multi-faceted computational workflow. We will move beyond a mere recitation of methods to explain the why behind each step, grounding our approach in the principles of scientific integrity and self-validation. Each proposed protocol is designed to generate actionable data, paving the way for informed decisions in a prospective drug discovery campaign.

Section 1: Foundational Steps - Molecular Representation and Initial Physicochemical Profiling

Before any advanced simulations can be undertaken, a high-quality, three-dimensional representation of this compound is paramount. This initial phase ensures that all subsequent calculations are based on a chemically and energetically sound structure.

2D Sketching and 3D Structure Generation

The initial step involves creating a 2D representation of the molecule, which is then converted into a 3D conformer.

Experimental Protocol:

  • 2D Sketching: Using chemical drawing software such as ChemDraw, sketch the structure of this compound.

  • Conversion to 3D: Import the 2D structure into a molecular modeling suite and generate an initial 3D conformation.

  • Energy Minimization: Perform an initial geometry optimization using a suitable force field (e.g., MMFF94) to relieve any steric strain and obtain a low-energy starting conformation. This process is crucial for obtaining a structure that is representative of the molecule in a real-world experimental context.[8]

Physicochemical Property Calculation

With a stable 3D structure, we can now calculate key physicochemical properties that are predictive of "drug-likeness."[1] These descriptors provide a first pass filter in the drug discovery process.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight~186.2 g/mol Adherence to Lipinski's Rule of Five (<500 Da)
LogP (Octanol-Water Partition Coefficient)(Predicted)Measures lipophilicity, affecting absorption and distribution
Hydrogen Bond Donors3 (two OH, one COOH)Influences solubility and target binding
Hydrogen Bond Acceptors4 (two OH, two O in COOH)Influences solubility and target binding
Polar Surface Area (PSA)(Predicted)Correlates with membrane permeability

These initial calculations help to frame the potential pharmacokinetic profile of the molecule and guide subsequent modeling efforts.

Section 2: Target Identification and Initial Screening - A Ligand-Based Approach

In the absence of a known biological target for this compound, a ligand-based approach can be employed to hypothesize potential protein interactions.

Pharmacophore Modeling

A pharmacophore model is a 3D arrangement of essential features that a molecule must possess to be recognized by a specific target.

Experimental Protocol:

  • Feature Identification: Based on the 3D structure of our molecule, identify key pharmacophoric features: hydrogen bond donors, hydrogen bond acceptors, and hydrophobic centers.

  • Pharmacophore Generation: Generate a 3D pharmacophore model that encapsulates these features.

  • Database Screening: Use this pharmacophore model to screen databases of known protein structures (e.g., the Protein Data Bank - PDB) to identify proteins with binding sites that are complementary to our model. This can yield a list of potential biological targets.[9]

Section 3: Structure-Based Modeling - Molecular Docking

Once a putative protein target is identified, molecular docking can predict the preferred binding orientation and affinity of our molecule within the protein's active site.[10][11][12] This is a cornerstone of modern structure-based drug design.[9]

Experimental Protocol:

  • Protein Preparation:

    • Download the 3D structure of the target protein from the RCSB PDB.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign appropriate protonation states to amino acid residues.[10]

  • Ligand Preparation:

    • Use the energy-minimized 3D structure of this compound.

    • Assign partial charges and define rotatable bonds.

  • Grid Generation:

    • Define a "docking box" that encompasses the binding site of the protein. This is typically centered on the location of a known co-crystallized ligand or a predicted binding pocket.[11]

  • Docking Simulation:

    • Run the docking algorithm (e.g., AutoDock) to systematically explore different conformations and orientations of the ligand within the binding site.[11]

  • Results Analysis:

    • Analyze the resulting docking poses based on their predicted binding affinity (scoring function). Lower binding energy values typically indicate stronger binding.[10]

    • Visualize the top-ranked poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with protein residues.

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Download Protein Structure (PDB) PrepProt Prepare Protein PDB->PrepProt Remove water, add hydrogens Ligand Generate 3D Ligand Structure PrepLig Prepare Ligand Ligand->PrepLig Energy minimize, assign charges Grid Define Docking Grid Box PrepProt->Grid RunDock Run Docking Simulation PrepLig->RunDock Grid->RunDock Analyze Analyze Docking Poses & Scores RunDock->Analyze Visualize Visualize Protein-Ligand Interactions Analyze->Visualize

Caption: A generalized workflow for molecular docking.

Section 4: Refining the Model - Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, allowing us to assess the stability of the protein-ligand complex in a simulated physiological environment.[[“]][14][15]

Experimental Protocol:

  • System Setup:

    • Take the best-ranked docked pose of the protein-ligand complex.

    • Place the complex in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.

  • Energy Minimization:

    • Minimize the energy of the entire system to remove any bad contacts between atoms.

  • Equilibration:

    • Gradually heat the system to physiological temperature (e.g., 310 K) and equilibrate the pressure. This allows the system to relax into a stable state.

  • Production Run:

    • Run the MD simulation for a significant period (e.g., 100 nanoseconds) to collect trajectory data.

  • Trajectory Analysis:

    • Analyze the trajectory to assess the stability of the ligand in the binding pocket (e.g., by calculating the Root Mean Square Deviation - RMSD).

    • Identify persistent hydrogen bonds and other key interactions over time.

    • Calculate the binding free energy using methods like MM/PBSA or MM/GBSA for a more accurate estimation of binding affinity.[[“]]

G Start Docked Protein-Ligand Complex Setup System Solvation & Ionization Start->Setup Minimize Energy Minimization Setup->Minimize Equilibrate System Equilibration (NVT, NPT) Minimize->Equilibrate Production Production MD Run Equilibrate->Production Analysis Trajectory Analysis (RMSD, Interactions) Production->Analysis

Caption: Key stages of a molecular dynamics simulation workflow.

Section 5: Predicting Biological Properties - QSAR and ADMET

Beyond target interaction, in silico methods are crucial for predicting the pharmacokinetic and toxicological properties of a compound.[16][17][18]

Quantitative Structure-Activity Relationship (QSAR)

If a series of analogues of this compound were synthesized and tested for biological activity, a QSAR model could be developed to correlate chemical structure with activity.[19][20] This allows for the prediction of the activity of new, unsynthesized compounds, guiding lead optimization.[21]

Experimental Protocol:

  • Data Collection: Gather a dataset of structurally related compounds with their corresponding biological activities.

  • Descriptor Calculation: For each compound, calculate a range of molecular descriptors (e.g., topological, electronic, steric).

  • Model Building: Use statistical methods (e.g., multiple linear regression, machine learning) to build a mathematical model that relates the descriptors to the biological activity.[19]

  • Model Validation: Rigorously validate the model using internal (e.g., cross-validation) and external validation sets to ensure its predictive power.[22][23]

ADMET Prediction

Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to reduce late-stage drug development failures.[16][24] Numerous computational tools can predict these properties based on the molecular structure.[16]

ADMET PropertyPrediction MethodRationale
Absorption Caco-2 permeability models, P-gp substrate predictionPredicts oral bioavailability.[18]
Distribution Plasma protein binding prediction, Blood-Brain Barrier (BBB) penetration modelsDetermines where the drug goes in the body.[18]
Metabolism Cytochrome P450 (CYP) inhibition/substrate predictionIdentifies potential drug-drug interactions.[16]
Excretion Renal clearance predictionPredicts how the drug is eliminated from the body.
Toxicity hERG inhibition, Ames mutagenicity, hepatotoxicity predictionFlags potential safety concerns early on.[24]

Section 6: Data Synthesis and Path Forward

References

  • Deep Origin. (2025, January 10).
  • Fiveable. (2025, August 15). ADMET prediction | Medicinal Chemistry Class Notes.
  • Frontiers in Pharmacology. (n.d.). Computational Approaches in Preclinical Studies on Drug Discovery and Development.
  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • SciSpace. (n.d.). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions.
  • PMC. (n.d.). A Guide to In Silico Drug Design.
  • PMC. (n.d.).
  • Oxford Academic. (2025, October 6). Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction.
  • Drug Design and Bioinformatics Lab. (2025, January 24). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti.
  • Johny, A. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium.
  • IntechOpen. (2024, June 25). Drug Discovery Tools and In Silico Techniques: A Review.
  • Fivable. (n.d.).
  • PMC. (n.d.).
  • Crown Bioscience. (2025, March 12).
  • Springer Nature Experiments. (n.d.). Simulation of Ligand Binding to Membrane Proteins.
  • Patheon Pharma Services. (2023, September 27).
  • NIH. (n.d.). QSAR-Driven Design and Discovery of Novel Compounds With Antiplasmodial and Transmission Blocking Activities.
  • MDPI. (n.d.). Special Issue : Small Molecule Drug Discovery: Driven by In-Silico Techniques.
  • ScienceDirect. (n.d.). Chapter 21. Computer-Aided Prediction of Pharmacokinetic (ADMET) Properties.
  • ResearchGate. (2025, November 29).
  • VPH Institute. (2019, May 14).
  • Frontiers. (n.d.). In Silico Methods for Drug Design and Discovery.
  • National Institute of Standards and Technology. (2018, October 27).
  • YouTube. (2025, September 6). How to Carry Out Molecular Docking of Drug–Polymer Conjugates | ChemDraw, PyRx & Discovery Studio.
  • Oxford Academic. (2023, March 15). Can molecular dynamics simulations improve predictions of protein-ligand binding affinity with machine learning?.
  • YouTube. (2024, April 25).
  • Neovarsity. (2025, May 29). Beginner's Guide to 3D-QSAR in Drug Design.
  • ResearchGate. (2026, January 21).
  • Nottingham ePrints. (n.d.).
  • Cre
  • MDPI. (2022, January 19). QSAR Modeling, Molecular Docking and Cytotoxic Evaluation for Novel Oxidovanadium(IV) Complexes as Colon Anticancer Agents.
  • News-Medical. (2020, January 30). Validating the In-Silico Model for Toxicity Studies.
  • Patsnap Synapse. (2025, March 20).
  • VeriSIM Life. (2022, November 21). Molecular Modeling: A Detailed Guide.
  • Benchchem. (n.d.). A Comparative Computational Analysis of the Electronic Properties of Bicyclo[4.4.
  • SlidePlayer. (2024, October 8).
  • Globe Thesis. (1997, December 9).
  • OpenOChem Learn. (n.d.). Naming Bicyclic Compounds.
  • Fiveable. (2025, September 15). Bicyclic Definition - Organic Chemistry Key Term.
  • Wikipedia. (n.d.). Bicyclic molecule.
  • PMC. (n.d.).
  • Chemistry LibreTexts. (2023, November 23). 20.2 Structure and Properties of Carboxylic Acids.
  • McGraw Hill's AccessScience. (n.d.).
  • OER Commons. (n.d.). 25.1 Carboxylic Acids – Structure and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • DeRuiter, J. (2005). Carboxylic Acid Structure and Chemistry: Part 2.
  • Chemistry LibreTexts. (2014, September 4). 11.
  • Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy carboxylic acids, esters and amides.
  • Cengage. (n.d.).
  • CymitQuimica. (n.d.). CAS 1822-66-8: 3,4-Dihydroxythiophene-2,5-dicarboxylic acid diethyl ester.
  • National Institutes of Health. (n.d.). Octahydropentalene-2,5-diol | C8H14O2 | CID 13790623 - PubChem.

Sources

Biological Activity of Octahydropentalene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The octahydropentalene scaffold (chemically defined as cis-bicyclo[3.3.0]octane ) represents a privileged structure in medicinal chemistry, distinguished by its rigid, cup-shaped topography and high metabolic stability. Unlike flat aromatic systems, this saturated bicyclic framework offers specific vectors for substituent display, allowing for precise interrogation of three-dimensional biological targets.

This guide analyzes the biological activity of octahydropentalene derivatives, categorizing them into two primary streams: natural sesquiterpenoid antibiotics (e.g., pentalenolactones) and synthetic pharmacophores (e.g., DPP-4 and 3CL-protease inhibitors). We examine the mechanistic basis of their activity—ranging from covalent enzyme inactivation to competitive inhibition—and provide validated protocols for their synthesis and biological evaluation.

Chemical Architecture & Pharmacophore Analysis

The core feature of biologically active octahydropentalenes is the cis-fused ring junction. This stereochemistry imparts a "butterfly" or "cup" shape to the molecule, reducing conformational entropy and pre-organizing the scaffold for receptor binding.

Key Structural Features:
  • Ring Strain: The fusion of two five-membered rings creates moderate strain (~6-10 kcal/mol), which can be leveraged to drive reactivity in "warhead" derivatives (e.g., epoxides).

  • Lipophilicity: The saturated carbon skeleton provides a high lipophilic core, aiding membrane permeability, while specific functionalization (hydroxyls, ketones) tunes solubility.

  • Stereochemical Vectors: The concave and convex faces of the bicyclic system allow for stereoselective interactions with enzyme active sites, particularly in restricted pockets like those of GAPDH or viral proteases.

Biological Profiles & Mechanisms of Action

A. Natural Products: The Pentalenolactones (Antibiotic & Antitumor)

Target: Glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[1][2][3] Mechanism: Irreversible Covalent Inhibition.

Pentalenolactone and its derivatives are sesquiterpenoid antibiotics produced by Streptomyces species. They exert their biological effect by halting glycolysis.

  • Mode of Action: The molecule contains a reactive spiro-epoxide moiety. It acts as a suicide substrate for GAPDH. The electrophilic epoxide undergoes nucleophilic attack by the essential active-site thiolate (Cys-149 in rabbit muscle, Cys-152 in human GAPDH).

  • Consequence: This forms a stable thioether adduct, permanently inactivating the enzyme and blocking cellular energy production.

B. Synthetic Derivatives: Metabolic & Antiviral Agents

Recent medicinal chemistry has repurposed the octahydropentalene core as a bioisostere for proline or other cyclic amines.

  • DPP-4 Inhibitors (Type 2 Diabetes):

    • Synthetic amino-substituted bicyclo[3.3.0]octanes function as inhibitors of Dipeptidyl Peptidase 4 (DPP-4).

    • Mechanism: By mimicking the pyrrolidine ring of standard DPP-4 inhibitors (like vildagliptin), these derivatives bind to the enzyme's catalytic pocket, preventing the degradation of incretin hormones (GLP-1), thereby enhancing insulin secretion.

    • SAR Insight: The cis-bicyclic structure provides a rigid spacer that positions the amino group to interact with the catalytic triad while filling the hydrophobic S1 pocket.

  • SARS-CoV-2 3CL-Protease Inhibitors:

    • Compound: Bicyclic[3.3.0]proline peptidyl

      
      -ketoamides (e.g., Compound 4a).[4]
      
    • Mechanism: The bicyclic system acts as a P2 ligand, fitting snugly into the S2 subsite of the viral main protease (Mpro). The

      
      -ketoamide warhead forms a reversible covalent bond with the catalytic cysteine (Cys145).
      

Quantitative Data Summary

The following table summarizes the potency of key octahydropentalene derivatives against their respective targets.

Compound ClassRepresentative MoleculeTargetActivity MetricValueMechanism
Antibiotic PentalenolactoneGAPDH (Rabbit Muscle)

1.3 min

Irreversible Alkylation
Antibiotic PentalenolactoneGAPDH (E. coli)MIC~1-5

g/mL
Glycolysis Inhibition
Metabolic Amino-bicyclo[3.3.0]octaneDPP-4IC

4.3 nMCompetitive Inhibition
Antiviral Bicyclic Proline 4aSARS-CoV-2 3CLproIC

< 50 nMCovalent (Reversible)
Antimicrobial Bicyclo[3.3.0]octane-3,7-dioneS. aureusZone of Inhibition15-20 mmMembrane Disruption

Visualizations

Diagram 1: GAPDH Inhibition Pathway

This diagram illustrates the irreversible inhibition of the glycolytic enzyme GAPDH by pentalenolactone.[1][2][5]

GAPDH_Inhibition GAPDH_Active Active GAPDH (Free Cys-149 Thiol) Complex Michaelis Complex (Non-covalent) GAPDH_Active->Complex + Inhibitor Glycolysis Glycolysis Pathway GAPDH_Active->Glycolysis Catalyzes Pentalenolactone Pentalenolactone (Epoxide Warhead) Pentalenolactone->Complex Transition Nucleophilic Attack (S- attacks Epoxide) Complex->Transition Binding GAPDH_Inactive Inactivated GAPDH (Stable Thioether Adduct) Transition->GAPDH_Inactive Alkylation GAPDH_Inactive->Glycolysis Blocks CellDeath Bacterial Cell Death (Energy Starvation) Glycolysis->CellDeath Failure

Caption: Mechanism of irreversible GAPDH inactivation by pentalenolactone via cysteine alkylation.[1]

Diagram 2: Chemical Classification Hierarchy

A structural taxonomy of biologically active derivatives.

Classification Core Octahydropentalene Scaffold (cis-Bicyclo[3.3.0]octane) Natural Natural Products Core->Natural Synthetic Synthetic Derivatives Core->Synthetic Pentaleno Pentalenolactones (Epoxide Containing) Natural->Pentaleno Diones 3,7-Diones (Weiss-Cook Products) Synthetic->Diones Amino Amino-Derivatives (Proline Mimics) Synthetic->Amino GAPDH Target: GAPDH (Antibiotic) Pentaleno->GAPDH Microbial Target: Membranes (Antimicrobial) Diones->Microbial DPP4 Target: DPP-4 (Diabetes) Amino->DPP4 Viral Target: 3CL-Pro (Antiviral) Amino->Viral

Caption: Structural and therapeutic classification of octahydropentalene derivatives.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (Weiss-Cook Reaction)

Objective: Preparation of cis-bicyclo[3.3.0]octane-3,7-dione, the versatile precursor for most synthetic derivatives. Principle: A double Michael addition followed by aldol condensation between a 1,3-dicarboxylate and a 1,2-dicarbonyl.

Reagents:

  • Dimethyl 1,3-acetonedicarboxylate (70 g, 0.40 mol)[6]

  • Biacetyl (2,3-butanedione) (17.2 g, 0.20 mol)[6]

  • Sodium bicarbonate (buffer)

  • Hydrochloric acid (for hydrolysis/decarboxylation)

Workflow:

  • Condensation: Dissolve 5.6 g NaHCO₃ in 400 mL water. Add 70 g dimethyl 1,3-acetonedicarboxylate. Stir rapidly.

  • Addition: Add 17.2 g biacetyl in one portion.

  • Reaction: Stir for 24 hours at room temperature. White crystals of the tetraester intermediate (Tetramethyl 3,7-dihydroxy-1,5-dimethylbicyclo[3.3.0]octa-2,6-diene-2,4,6,8-tetracarboxylate) will precipitate.

  • Isolation: Filter the solid, wash with cold water, and dry. (Yield: ~60 g).

  • Hydrolysis/Decarboxylation: Suspend the tetraester in a mixture of 66 mL glacial acetic acid and 600 mL 1 M HCl.

  • Reflux: Heat to reflux for 2.5 hours. Evolution of CO₂ indicates decarboxylation.

  • Extraction: Cool to room temperature. Extract with chloroform (5 x 250 mL).

  • Purification: Wash organic phase with saturated NaHCO₃, dry over Na₂SO₄, and evaporate. Recrystallize from methanol.

  • Result: cis-1,5-dimethylbicyclo[3.3.0]octane-3,7-dione (White solid, mp 84–85°C).

Protocol B: GAPDH Inhibition Assay

Objective: Quantify the inhibitory potency of pentalenolactone or synthetic analogues against GAPDH. Principle: Monitor the reduction of NAD+ to NADH at 340 nm. Inhibition is observed as a decrease in the rate of NADH production.

Reagents:

  • Rabbit Muscle GAPDH (0.5 units/mL final concentration)

  • Substrate: Glyceraldehyde-3-phosphate (G3P) (1 mM)

  • Cofactor: NAD+ (1 mM)

  • Buffer: 50 mM Sodium Pyrophosphate, pH 8.5, 1 mM EDTA

  • Inhibitor: Test compound in DMSO

Workflow:

  • Pre-incubation: In a cuvette, mix Buffer, NAD+, and GAPDH enzyme.

  • Inhibitor Addition: Add the test compound (various concentrations). Incubate for 5–30 minutes at 25°C to allow for irreversible alkylation (if testing covalent inhibitors).

  • Initiation: Add G3P substrate to start the reaction.

  • Measurement: Immediately monitor Absorbance at 340 nm (

    
    ) for 5 minutes using a kinetic spectrophotometer.
    
  • Calculation:

    • Calculate the slope (

      
      ) for the linear portion.
      
    • Plot % Activity vs. Inhibitor Concentration to determine IC50.[7]

    • For covalent inhibitors, plot

      
       vs. Time to determine 
      
      
      
      .

References

  • Cane, D. E., & Sohng, J. K. (1994). Inhibition of glyceraldehyde-3-phosphate dehydrogenase by pentalenolactone: Kinetic and mechanistic studies. Archives of Biochemistry and Biophysics, 310(1), 175-182. Link

  • Togashi, K., et al. (2010). Synthesis and biological evaluation of bicyclo[3.3.0]octane derivatives as dipeptidyl peptidase 4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry Letters, 20(12), 3521-3525. Link[8]

  • Bertz, S. H., et al. (1986). cis-Bicyclo[3.3.0]octane-3,7-dione. Organic Syntheses, 64, 27. Link

  • Zhang, J., et al. (2022). Discovery of novel bicyclic[3.3.0]proline peptidyl α-ketoamides as potent 3CL-protease inhibitors for SARS-CoV-2. European Journal of Medicinal Chemistry, 240, 114574. Link

  • El-Sayed, N. F., et al. (2017). Synthesis, Characterization and Antimicrobial Evaluation of New cis-Bicyclo[3.3.0]octane-3,7-dione Derivatives.[9] Egyptian Journal of Chemistry, 60(2), 277-289.[9][10] Link

Sources

Methodological & Application

protocol for in vivo studies with 2,5-Dihydroxy-octahydropentalene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical In Vivo Characterization of 2,5-Dihydroxy-octahydropentalene-2-carboxylic acid (DHOPC)

Executive Summary & Compound Rationale

This compound (DHOPC) represents a specific derivative of the pentalenolactone sesquiterpenoid class. Historically, molecules containing the octahydropentalene core have demonstrated potent biological activity as irreversible inhibitors of Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) , a critical enzyme in glycolysis [1, 2].

Unlike the lipophilic parent pentalenolactones, the presence of the C2-carboxylic acid and C2/C5-hydroxyl moieties renders DHOPC significantly more polar. This structural modification necessitates a specialized protocol for formulation and in vivo administration to ensure bioavailability and stability.

Primary Applications:

  • Metabolic Modulation: Inhibition of glycolytic flux in highly metabolic tumors (Warburg effect).

  • Antimicrobial Activity: Targeting bacterial GAPDH in multidrug-resistant strains.

Pre-Study Phase: Physicochemical Profiling & Formulation

Objective: To create a stable, injectable vehicle. The free acid form of DHOPC is likely sparingly soluble in water and prone to precipitation in biological fluids if not properly buffered.

Protocol A: Solubility & Vehicle Selection

Rationale: As a carboxylic acid, DHOPC solubility is pH-dependent. Direct dissolution in saline may result in a suspension. Salt formation is required for IV/IP administration.

ParameterSpecificationNotes
pKa (Predicted) ~4.5 – 5.0 (Carboxyl)Requires pH > 6.0 for ionization.
LogP (Predicted) < 1.0 (Hydrophilic)High water solubility expected as a salt.
Stability Sensitive to strong acid/baseAvoid pH < 4 or > 9 to prevent dehydration of hydroxyls.

Step-by-Step Formulation:

  • Weighing: Accurately weigh the required amount of DHOPC (e.g., 10 mg).

  • Wetting: Add a minimal volume (2% of total volume) of DMSO or Ethanol if the compound is crystalline/hydrophobic, though this may be unnecessary for the salt form.

  • Salt Formation (Critical): Add 1.05 equivalents of 0.1 M NaOH or Sodium Bicarbonate (

    
    ). Vortex gently until clear.
    
    • Caution: Do not overshoot pH.

  • Dilution: Bring to final volume with Phosphate Buffered Saline (PBS), pH 7.4 .

  • Sterilization: Pass through a 0.22 µm PVDF syringe filter. Do not autoclave.

FormulationWorkflow Start Raw DHOPC (Free Acid) Step1 Add 1.05 eq 0.1M NaOH/NaHCO3 Start->Step1 Check Check pH (Target: 7.2 - 7.6) Step1->Check Check->Step1 pH < 7.0 Dilute Dilute w/ PBS Check->Dilute pH OK Filter 0.22µm Filtration Dilute->Filter Ready Ready for Injection Filter->Ready

Figure 1: Decision tree for the solubilization of DHOPC, ensuring physiological pH compatibility prior to injection.

Phase I: Tolerability & Maximum Tolerated Dose (MTD)

Guideline: OECD Guideline 420 (Fixed Dose Procedure) [3]. Objective: Determine the safety window before efficacy testing.

Experimental Design:

  • Species: C57BL/6 Mice or Wistar Rats (n=3 per sex/group).

  • Route: Intraperitoneal (IP) or Intravenous (IV).

  • Dosing Schedule: Single bolus, followed by 14-day observation.

Dose Escalation Scheme:

  • Sighting Study: Start with 5 mg/kg .

  • Escalation: If no toxicity (weight loss >15%, piloerection, lethargy) is observed after 48h, escalate to 50 mg/kg , then 300 mg/kg .

  • Endpoint: The MTD is defined as the highest dose where no mortality or >10% body weight loss occurs.

Phase II: Pharmacokinetics (PK)

Objective: Determine the half-life (


) and bioavailability. The polarity of DHOPC suggests rapid renal clearance.

Protocol B: PK Sampling

  • Dose: 10 mg/kg (IV) and 20 mg/kg (PO - to check oral bioavailability).

  • Animals: n=3 per timepoint (terminal) or n=4 serial bleeding (cannulated).

  • Timepoints: Pre-dose, 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h.

Bioanalytical Method (LC-MS/MS):

  • Extraction: Protein precipitation with Acetonitrile (1:3 v/v).

  • Column: C18 Reverse Phase (Polar-embedded column recommended due to hydrophilicity).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.

  • Detection: ESI Negative Mode (COO- detection is usually more sensitive for carboxylic acids).

Phase III: Efficacy Model (Metabolic Inhibition)

Context: Assuming DHOPC acts as a GAPDH inhibitor [1, 2], the most robust validation is a Lactate Suppression Assay in a tumor xenograft or an acute inflammation model.

Protocol C: In Vivo Glycolytic Inhibition

  • Model: Subcutaneous Xenograft (e.g., A549 lung carcinoma) in nude mice.

  • Tumor Volume: Recruit when tumors reach 100-150

    
    .
    
  • Grouping:

    • Group A: Vehicle Control (PBS).

    • Group B: DHOPC (Low Dose - e.g., 20 mg/kg Daily IP).

    • Group C: DHOPC (High Dose - e.g., 50 mg/kg Daily IP).

    • Group D: Positive Control (e.g., 3-Bromopyruvate or known GAPDH inhibitor).

  • Readouts:

    • Primary: Tumor Volume (caliper measurement).

    • Secondary (Mechanism Validation): Intratumoral Lactate levels. Harvest tumors at Day 14, homogenize, and assay for L-Lactate. Hypothesis: DHOPC should significantly reduce lactate production compared to vehicle.

EfficacyWorkflow cluster_treatment Treatment Phase (14 Days) Inoculation Tumor Inoculation (Day 0) Staging Tumor Staging (100mm³) Inoculation->Staging Randomization Randomization (n=8/group) Staging->Randomization Dosing Daily IP Injection (Vehicle vs DHOPC) Randomization->Dosing Measure Bi-daily Caliper Measurement Dosing->Measure Harvest Tissue Harvest Dosing->Harvest Analysis Lactate Assay & GAPDH Activity Check Harvest->Analysis

Figure 2: Experimental workflow for assessing the anti-glycolytic efficacy of DHOPC in a xenograft model.

References

  • BenchChem. (2025).[1] A head-to-head comparison of Pentalenolactone and Heptelidic acid as GAPDH inhibitors.[1] Retrieved from

  • Cane, D. E., & Sohng, J. K. (1994). Inhibition of glyceraldehyde-3-phosphate dehydrogenase by pentalenolactone: Kinetic and mechanistic studies. Archives of Biochemistry and Biophysics, 310(1), 175-182.

  • OECD. (2002). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Guidelines for the Testing of Chemicals, Section 4.

  • Sakhaee, M. H., et al. (2019).[2] Conformational Analysis of cis-Octahydropentalene, Insights on Bioactive Conformers. Biomedical Journal of Scientific & Technical Research.

Sources

Application Note: Strategic Utilization of Dihydroxy-Carboxylic Acids in High-Value Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of Dihydroxy-Carboxylic Acids in Organic Synthesis Content Type: Advanced Application Note & Protocol Guide Audience: Synthetic Organic Chemists, Process Chemists, and Drug Development Scientists

Introduction

Dihydroxy-carboxylic acids represent a privileged class of synthons in modern organic chemistry. Distinguished by the presence of two hydroxyl groups and a carboxyl moiety, these molecules offer orthogonal functionalization opportunities that are critical for:

  • Chiral Pool Synthesis: Leveraging natural stereocenters (e.g., Shikimic acid, Quinic acid) to access complex bioactive scaffolds.

  • Pharmacophore Construction: Specifically the 3,5-dihydroxyheptanoic acid side chain essential for HMG-CoA reductase inhibitors (Statins).

  • Biodegradable Polymers: Utilization of small molecule dihydroxy acids (e.g., Glyceric acid) for biocompatible polyesters.

This guide details three distinct modules covering the most critical applications of these acids, providing validated protocols and mechanistic insights.

Module 1: The Statin Pharmacophore (3,5-Dihydroxy Acids)

Application: Stereoselective construction of the syn-1,3-diol unit found in Atorvastatin (Lipitor) and Rosuvastatin (Crestor).[1][2]

The Challenge: 1,3-Syn Stereocontrol

The biological activity of statins relies heavily on the specific stereochemistry of the 3,5-dihydroxy acid side chain. The industry-standard method to install this motif is the Narasaka-Prasad Reduction , which utilizes boron chelation to direct hydride delivery.

Mechanism of Action

The reaction proceeds via the formation of a six-membered boron-chelate intermediate between the


-hydroxy ketone and the boron reagent. This locks the conformation, forcing the hydride (from NaBH

) to attack from the less hindered face (axial attack), resulting in high syn-diastereoselectivity (>98% de).
Visualization: Chelation-Controlled Reduction

NarasakaPrasad cluster_0 Substrate Activation cluster_1 Stereoselective Reduction cluster_2 Workup Start Beta-Hydroxy Ketone Complex Boron-Chelate Intermediate Start->Complex Complexation (-78°C) Boron Et2BOMe (Chelating Agent) Boron->Complex TS Chair-like Transition State (Axial Attack) Complex->TS Hydride NaBH4 (Hydride Source) Hydride->TS Product Syn-1,3-Diol Boronate TS->Product Stereocontrol Final Free Syn-1,3-Diol Product->Final Oxidative Cleavage Oxidation H2O2 / NaOH Oxidation->Final

Figure 1: Mechanistic flow of the Narasaka-Prasad reduction for generating syn-1,3-diols.

Validated Protocol: Syn-Selective Reduction

Objective: Convert a


-hydroxy ketone to a syn-1,3-diol.[3]

Reagents:

  • Substrate:

    
    -hydroxy ketone (1.0 equiv)
    
  • Chelator: Diethylmethoxyborane (Et

    
    BOMe) (1.1 equiv)
    
  • Reductant: Sodium borohydride (NaBH

    
    ) (1.1 equiv)
    
  • Solvent: Anhydrous THF / Methanol (4:1 v/v)

Step-by-Step Procedure:

  • Chelation: Dissolve the

    
    -hydroxy ketone in anhydrous THF under Argon. Cool to -78°C.[4]
    
  • Boron Addition: Add Et

    
    BOMe dropwise. Stir for 30 minutes at -78°C to allow complete formation of the boron chelate. Critical: Maintain strict temperature control to prevent decomplexation.
    
  • Reduction: Add NaBH

    
     in one portion. Stir the mixture at -78°C for 3-5 hours. Monitor by TLC (the intermediate is a boronate ester and may streak; hydrolysis is required for accurate Rf).
    
  • Workup (Oxidative):

    • Add acetic acid (to quench excess hydride).

    • Add pH 7 buffer, followed by 30% H

      
      O
      
      
      
      and MeOH. Stir at room temperature for 2 hours. Why? This breaks the stable boron-diol bond.
  • Extraction: Extract with Ethyl Acetate, wash with brine, dry over Na

    
    SO
    
    
    
    .

Data Summary: Impact of Conditions

Variable Condition Resulting Diastereomeric Ratio (syn:anti)
Chelator None (NaBH4 only) ~1 : 1 (No control)

| Chelator | Et


BOMe | 99 : 1  (Excellent) |
| Temperature  | 0°C | 85 : 15 (Loss of rigidity) |
| Solvent  | Pure Methanol | 60 : 40 (Solvent competes for coordination) |

Module 2: Cyclic Dihydroxy Acids (Chiral Pool)

Application: Synthesis of Oseltamivir (Tamiflu) from Shikimic Acid.[5]

The Challenge: Regioselective Differentiation

Shikimic acid ((3R,4S,5R)-3,4,5-trihydroxy-1-cyclohexene-1-carboxylic acid) contains three secondary hydroxyl groups. The synthesis of Oseltamivir requires selectively manipulating these groups to install an amine and an ether.

Strategic Protocol: Acetonide Protection

The C3 and C4 hydroxyls are cis-oriented, allowing for the formation of a thermodynamically stable 5-membered acetonide ring, leaving the C5 hydroxyl free for mesylation.

Step-by-Step Procedure (Acetonide Formation & Mesylation):

  • Esterification: Reflux Shikimic acid (10 g) in Ethanol with SOCl

    
     (catalytic) to form Ethyl Shikimate. Yield: >95%.
    
  • Acetonide Protection:

    • Suspend Ethyl Shikimate in 3-pentanone (solvent and reagent).

    • Add catalytic p-TsOH (p-Toluenesulfonic acid).

    • Reflux with a Dean-Stark trap to remove water.

    • Mechanism:[6][7][8][9][10] The reaction is driven by equilibrium; water removal is essential. The cis-3,4-diol reacts preferentially over the trans-4,5 arrangement.

  • Mesylation (Activation):

    • Cool the acetonide intermediate to 0°C in DCM.

    • Add Et

      
      N (1.5 equiv) and Methanesulfonyl chloride (MsCl, 1.2 equiv).
      
    • Stir for 1 hour. The free C5-OH is converted to the mesylate (leaving group).

Visualization: Shikimic Acid Workflow

ShikimicWorkflow Shikimic (-)-Shikimic Acid (3,4,5-trihydroxy) EthylShik Ethyl Shikimate Shikimic->EthylShik EtOH, SOCl2 Acetonide 3,4-Acetonide Protected (C5-OH Free) EthylShik->Acetonide 3-Pentanone, p-TsOH (Regioselective) Mesylate C5-Mesylate (Activated Intermediate) Acetonide->Mesylate MsCl, Et3N (Activation) Tamiflu Oseltamivir Phosphate (Tamiflu) Mesylate->Tamiflu Azide sub., Reduction, Acylation (Multi-step)

Figure 2: Synthetic pathway from Shikimic Acid to the activated precursor for Oseltamivir.

Module 3: Biodegradable Polymers (Glyceric Acid)

Application: Synthesis of Poly(glyceric acid) and branched polyesters for drug delivery matrices.

The Challenge: Self-Condensation

Glyceric acid (2,3-dihydroxypropanoic acid) is an AB


 monomer. It contains one acid (A) and two hydroxyls (B).[6][11][12] Uncontrolled polymerization leads to hyperbranched, insoluble gels. Controlled synthesis is required to create linear or defined branched structures.
Protocol: Melt Polycondensation

Objective: Synthesize hyperbranched Poly(glyceric acid-co-sebacic acid) for biodegradable scaffolds.

Procedure:

  • Mixing: Combine Glyceric acid (or Glycerol) and Sebacic acid (1:1 molar ratio) in a reactor.

  • Pre-polymerization: Heat to 120°C under Nitrogen flow for 2 hours.

    • Note: No catalyst is strictly necessary, but Sn(Oct)

      
       can accelerate the process.
      
  • Polycondensation: Increase temperature to 150°C and apply vacuum (<1 mbar).

  • Monitoring: The reaction is driven by the removal of water. Measure the volume of water collected in the trap to determine the Degree of Polymerization (DP).[13]

  • Termination: Stop when the mixture becomes viscous but before gelation (cross-linking point).

Critical Process Parameters:

  • Temperature: >160°C increases the risk of etherification (side reaction) vs. esterification.

  • Vacuum: Essential to drive the equilibrium toward high molecular weight.

References

  • Narasaka-Prasad Reduction Mechanism & Protocol: Yang, J. (2008).[10] "Diastereoselective Syn-Reduction of β-Hydroxy Ketones". Six-Membered Transition States in Organic Synthesis.

  • Oseltamivir Synthesis from Shikimic Acid: Wong, C.H., et al. (2009).[5] "A Short and Practical Synthesis of Oseltamivir Phosphate (Tamiflu) From (-)-Shikimic Acid". Journal of Organic Chemistry.

  • Poly(glycerol-co-diacids) Synthesis: Ferreira, P., et al. (2023).[13] "Synthesis of Prepolymers of Poly(glycerol-co-diacids) Based on Sebacic and Succinic Acid Mixtures". ACS Omega.

  • Boron Reagents in Synthesis: Narasaka, K., & Pai, F. C. (1984). "Stereoselective reduction of β-hydroxy ketones". Chemistry Letters.

Sources

experimental design for studying pentalene-based compounds

Application Note: Advanced Experimental Design for Pentalene-Based -Conjugated Systems

Introduction: The Pentalene Paradox

Pentalene (




organic field-effect transistors (OFETs)singlet fission materialsorganometallic ligands


This guide provides a rigorous experimental framework for synthesizing, stabilizing, and characterizing these elusive compounds, moving beyond standard protocols to address the specific challenges of antiaromatic systems.

Module 1: Synthesis Strategy – The Tilley Protocol

Objective: Synthesis of stable dibenzopentalene derivatives via Pd-catalyzed cascade cyclization.

The most versatile route to accessing the pentalene core without immediate dimerization is the Pd-catalyzed homocoupling of haloenynes , developed by the Tilley group. This method allows for the installation of bulky substituents or fused rings in situ, providing kinetic stabilization.

Protocol 1.1: Synthesis of 5,10-Diphenyldibenzo[a,e]pentalene

Safety: All steps must be performed under an inert atmosphere (

Reagents:

  • Precursor: (2-bromo-phenylethynyl)benzene (1.0 equiv)

  • Catalyst:

    
     (2.5 mol %)
    
  • Ligand:

    
     (5.0 mol %) or 
    
    
  • Reductant:

    
     (0.55 equiv) or 
    
    
    dust
  • Solvent: Toluene (anhydrous, degassed)

Step-by-Step Workflow:

  • Catalyst Activation: In a glovebox, mix

    
     and 
    
    
    in toluene. Stir for 15 min until the solution turns deep red/brown, indicating active
    
    
    species generation.
  • Substrate Addition: Add the haloenyne precursor and the reductant (

    
    ) to a Schlenk flask.
    
  • Reaction: Transfer the catalyst solution to the substrate flask via cannula. Heat to 100 °C for 12–24 hours. The reaction color will darken significantly.

  • Quench & Purification:

    • Cool to room temperature.

    • Filter through a plug of silica/Celite (under air is acceptable for dibenzo derivatives, but strictly inert for non-fused pentalenes).

    • Crucial Step: Wash the silica plug with

      
       or 
      
      
      to elute the highly colored (often deep blue or green) pentalene product.
  • Crystallization: Recrystallize from

    
    /Hexane layered diffusion.
    

Mechanistic Insight: The reaction proceeds via oxidative addition of the C-Br bond to Pd(0), followed by alkyne insertion and a transmetallation/reductive elimination sequence that stitches the two five-membered rings together.

SynthesisWorkflowcluster_0Precursor Phasecluster_1Catalytic Cyclecluster_2ProductHaloenyneHaloenyne(Aryl-C≡C-Aryl-Br)OxAddOxidative AdditionHaloenyne->OxAddPdCatPd(0) Catalyst(Pd2(dba)3 / PCy3)PdCat->OxAddInsertionAlkyne Insertion(Carbopalladation)OxAdd->InsertionPd-C BondRedElimReductive Elimination(Ring Closure)Insertion->RedElimC-C Bond FormationRedElim->PdCatRegenerationPentaleneDibenzopentalene(Stable Core)RedElim->Pentalene

Figure 1: Catalytic cycle for the synthesis of pentalene derivatives via haloenyne homocoupling.

Module 2: Structural Validation (NMR & Paratropicity)

Objective: Quantify antiaromaticity via magnetic criteria.

In antiaromatic systems, the induced ring current is paratropic (opposing the external field inside the ring), causing protons located outside the ring to shift upfield (shielded), the opposite of the downfield shift seen in benzene.

Protocol 2.1: Paratropicity Mapping
  • Sample Prep: Dissolve 5 mg of purified pentalene in

    
     or 
    
    
    . Ensure the tube is free of paramagnetic impurities (filter through basic alumina if necessary).
  • Acquisition: Acquire standard

    
     NMR.
    
  • Analysis:

    • Pentalenic Protons: Look for protons attached directly to the 5-membered rings (if not fully substituted). These will appear at unusually high fields (

      
       5.0 – 6.5 ppm) compared to typical aromatic protons.
      
    • NICS Correlation: Compare experimental shifts with calculated Nucleus Independent Chemical Shift (NICS) values. A positive NICS(0) or NICS(1) value confirms antiaromaticity.

Module 3: Electronic Profiling (CV & HOMO-LUMO)

Objective: Determine the amphoteric redox nature and band gap.

Pentalenes are unique because they can be easily reduced by 2 electrons to form a stable, aromatic dianion (

Protocol 3.1: Cyclic Voltammetry (CV)

Setup: Three-electrode cell in a glovebox.

  • Working Electrode: Glassy Carbon (polished with 0.05

    
     alumina).
    
  • Counter Electrode: Pt wire.

  • Reference:

    
     (0.01 M in MeCN).
    
  • Electrolyte: 0.1 M

    
     in anhydrous 
    
    
    (for oxidation) or THF (for reduction).

Procedure:

  • Blank Scan: Run a background scan of the electrolyte to ensure a wide potential window (-2.5V to +1.5V).

  • Analyte Scan: Add pentalene (1 mM). Scan at rates: 50, 100, 200, 500 mV/s.

  • Data Interpretation:

    • Reduction: Expect two reversible 1-electron waves (

      
      ) or one coalesced 2-electron wave, corresponding to 
      
      
      .
    • Oxidation: Often irreversible due to cation instability, unless the system is heavily substituted.

    • Calculation:

      
      
      
      
      Note: Ferrocene (
      
      
      ) internal standard must be added at the end to calibrate potentials.

Data Summary Table: Typical Electronic Values

Parameter Value Range (Typical) Significance
HOMO Energy -5.0 to -5.5 eV High-lying HOMO facilitates hole injection.
LUMO Energy -3.0 to -3.5 eV Low-lying LUMO enables n-type transport.

| Band Gap (


)Reduction Waves

Module 4: Reactivity & Kinetics (Dimerization)

Objective: Monitor the dimerization kinetics of unstable pentalene intermediates.

For derivatives lacking bulky groups, dimerization is rapid. This protocol traps the transient species.

Protocol 4.1: Variable Temperature (VT) NMR Trapping
  • Generation: Generate the pentalene in situ at -78 °C in an NMR tube (e.g., via deprotonation of dihydropentalene with LDA).

  • Monitoring: Insert into a pre-cooled NMR probe (-60 °C).

  • Kinetic Run:

    • Acquire spectra at 5-minute intervals while gradually warming the probe (e.g., 10 K steps).

    • Observation: Watch for the disappearance of monomer signals (simple pattern) and appearance of dimer signals (complex, asymmetric peaks due to syn/anti isomers).

    • Rate Constant: Plot

      
       vs. time to determine the order of reaction (typically 2nd order for dimerization).
      
Module 5: Device Integration (OFET Fabrication)

Objective: Fabricate a Bottom-Gate/Bottom-Contact (BGBC) transistor to measure charge mobility.

Architecture:



Protocol:

  • Substrate Cleaning: Sonicate

    
     wafers in Acetone 
    
    
    IPA
    
    
    DI Water. UV-Ozone treat for 15 min.
  • SAM Treatment: Treat

    
     with ODTS (Octadecyltrichlorosilane)  or HMDS  to passivate surface traps. This is critical for pentalenes to prevent charge trapping at the interface.
    
  • Deposition:

    • Solution Processable: Spin-coat (10 mg/mL in chlorobenzene) at 2000 rpm in a glovebox. Anneal at 100 °C to enhance crystallinity.

    • Vacuum Deposition: Evaporate at

      
       Torr (rate: 0.5 Å/s).
      
  • Testing: Measure

    
     vs 
    
    
    (Transfer) and
    
    
    vs
    
    
    (Output) in the dark under vacuum.
    • Mobility (

      
      ):  Extract from the saturation regime slope.
      
    • Threshold Voltage (

      
      ):  Extrapolate 
      
      
      to zero.

OFET_Structurecluster_deviceOFET Architecture (BGBC)Layer1Pentalene Active Layer (OSC)Layer2Source (Au)Drain (Au)Layer3SAM (ODTS/HMDS) InterfaceLayer4Dielectric (SiO2)Layer5Gate (Heavily Doped Si)

Figure 2: Layer stack for a Bottom-Gate/Bottom-Contact Organic Field-Effect Transistor utilizing pentalene.

References
  • Levi, Z. U., & Tilley, T. D. (2009).[1][2][3][4] Versatile Synthesis of Pentalene Derivatives via the Pd-Catalyzed Homocoupling of Haloenynes.[2][4] Journal of the American Chemical Society, 131(8), 2796–2797.[4] Link[3]

  • Kawamura, M., et al. (2022). Stable Monoareno-pentalenes with Two Olefinic Protons. Organic Letters. Link

  • Baird, N. C. (1972).
  • BenchChem. (2025). Performance Evaluation of Pentalene-Based Materials in Organic Electronics. Link

  • Mayer, P. J., et al. (2022). Unsymmetrical Thienopentalenes: Synthesis, Optoelectronic Properties, and (Anti)aromaticity Analysis. ACS Omega. Link

Application Notes and Protocols: High-Throughput Screening Assays for Novel Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role and Screening Challenges of Carboxylic Acids

Carboxylic acids are a cornerstone of pharmaceutical synthesis, serving as vital building blocks for a vast array of therapeutic agents, including antibiotics, analgesics, and anti-cancer drugs.[][2] Their prevalence in marketed drugs underscores their importance in establishing critical binding interactions with biological targets.[3] However, the very properties that make them effective, such as their ionizable nature, also present significant challenges in high-throughput screening (HTS) campaigns. These challenges include limited cell permeability and potential toxicity liabilities, which can complicate hit identification and lead optimization.[4]

This guide provides a comprehensive overview of robust HTS methodologies tailored for the discovery and characterization of novel carboxylic acids. We will delve into the mechanistic principles behind various assay formats, offer detailed protocols, and discuss the critical considerations for data interpretation and hit validation. Our focus is on providing practical, field-proven insights to empower researchers in their quest for the next generation of carboxylic acid-based therapeutics and chemical probes.

Navigating the Assay Landscape: Methodologies for Carboxylic Acid HTS

The selection of an appropriate HTS assay is paramount to the success of any screening campaign. The choice depends on a multitude of factors, including the biological target, the nature of the compound library, and the desired throughput. Here, we explore several key methodologies applicable to the discovery of novel carboxylic acids.

Enzyme-Coupled Assays: A Versatile Approach

Many enzymes either produce or consume carboxylic acids as part of their catalytic cycle. This intrinsic biological activity can be harnessed to develop sensitive and robust HTS assays.[5]

Principle of Detection:

Enzyme-coupled assays typically rely on a secondary enzyme that utilizes the carboxylic acid product (or substrate) of the primary enzyme of interest. This secondary reaction generates a detectable signal, such as a change in absorbance, fluorescence, or luminescence.[6][7] For instance, an oxidase can be used to detect a carboxylic acid product, leading to the generation of hydrogen peroxide, which can then be detected by a fluorescent probe.

Experimental Workflow: Enzyme-Coupled Assay

Caption: Workflow of a typical enzyme-coupled HTS assay.

Detailed Protocol: Generic Enzyme-Coupled Absorbance Assay

Objective: To identify inhibitors of an enzyme that produces a carboxylic acid.

Materials:

  • 384-well microplates

  • Enzyme of interest

  • Substrate for the enzyme of interest

  • Coupling enzyme

  • Reporter substrate for the coupling enzyme

  • Assay buffer (optimized for both enzymes)

  • Test compound library (solubilized in DMSO)

  • Positive and negative controls

  • Microplate reader capable of measuring absorbance

Procedure:

  • Compound Dispensing: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each test compound into the wells of a 384-well plate. Also, dispense positive and negative controls into designated wells.

  • Enzyme Addition: Add the primary enzyme of interest to all wells.

  • Incubation: Incubate the plate for a predetermined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the primary enzymatic reaction by adding the substrate.

  • Primary Reaction Incubation: Incubate the plate for a specific duration (e.g., 60 minutes) at the optimal temperature for the primary enzyme.

  • Coupled Reaction: Add the coupling enzyme and its reporter substrate to the wells.

  • Signal Development: Incubate the plate to allow the coupled reaction to proceed and generate a colored product.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Hits are typically identified as compounds that exhibit inhibition above a certain threshold (e.g., >50%).

pH-Based Assays: Direct Detection of Acidity

The production or consumption of a carboxylic acid will invariably lead to a change in the local pH of the assay solution. This fundamental property can be exploited for a direct and label-free HTS assay.

Principle of Detection:

pH-based assays utilize pH-sensitive indicators or potentiometric sensors to detect the change in proton concentration resulting from the enzymatic reaction.[8] Colorimetric pH indicators, such as bromothymol blue, change their absorbance spectrum in response to pH changes, providing a straightforward readout.

Experimental Workflow: pH-Based Assay

Caption: Principle of a pH-based HTS assay for carboxylic acids.

Detailed Protocol: pH-Indicator Based Colorimetric Assay

Objective: To screen for activators of an enzyme that consumes a carboxylic acid.

Materials:

  • 384-well, clear-bottom microplates

  • Enzyme of interest

  • Carboxylic acid substrate

  • Low-buffering capacity assay buffer

  • pH indicator (e.g., Phenol Red)

  • Test compound library

  • Control compounds

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare a solution containing the enzyme, carboxylic acid substrate, and pH indicator in a low-buffering capacity buffer.

  • Compound Plating: Dispense test compounds and controls into the microplate wells.

  • Reaction Initiation: Add the enzyme/substrate/indicator mix to all wells to start the reaction.

  • Incubation: Incubate the plate at a controlled temperature for a set time, allowing for a measurable change in pH in the control wells.

  • Signal Measurement: Measure the absorbance of the pH indicator at two different wavelengths to accurately determine the pH change.

  • Hit Identification: Identify compounds that cause a significant increase in pH (indicating consumption of the carboxylic acid) compared to the negative controls.

Mass Spectrometry-Based Assays: Unparalleled Specificity and Sensitivity

Mass spectrometry (MS) offers a label-free and highly specific method for directly detecting and quantifying the formation of carboxylic acid products.[9][10] This technique is particularly valuable for complex biological samples and for confirming hits from primary screens.

Principle of Detection:

In an MS-based HTS assay, the enzymatic reaction is quenched, and the reaction mixture is directly analyzed by mass spectrometry. The mass-to-charge ratio (m/z) of the carboxylic acid product is monitored to determine the extent of the reaction. Techniques like Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART) have significantly increased the throughput of MS-based screening.[9][11]

Experimental Workflow: Mass Spectrometry-Based Assay

Caption: High-level workflow for an MS-based HTS assay.

Detailed Protocol: RapidFire-MS Screening

Objective: To identify inhibitors of a methyltransferase that produces a carboxylic acid byproduct.

Materials:

  • RapidFire High-Throughput Mass Spectrometry system

  • Enzyme, substrate, and cofactor

  • Assay buffer

  • Quench solution (e.g., 0.5% formic acid)

  • Test compound library

  • 384-well microplates

Procedure:

  • Assay Plating: Perform the enzymatic reaction in a 384-well plate as described in previous protocols.

  • Reaction Quenching: After the desired incubation time, add the quench solution to all wells to stop the reaction.

  • MS Analysis: Place the quenched plate into the RapidFire system. The system will automatically aspirate a small volume from each well, perform online solid-phase extraction to remove salts and proteins, and inject the sample into the mass spectrometer.

  • Data Acquisition: The mass spectrometer is set to monitor the specific m/z of the carboxylic acid product.

  • Data Processing: The integrated software quantifies the peak area for the product in each well and calculates the percent inhibition for each compound.

Biosensor-Based Assays: Harnessing Cellular Machinery

Genetically encoded biosensors can be engineered to detect the presence of specific molecules, including carboxylic acids, within a cellular context.[12][13] These biosensors typically consist of a transcription factor that binds the analyte of interest, leading to the expression of a reporter gene (e.g., GFP, luciferase).

Principle of Detection:

When the target carboxylic acid is produced or enters the cell, it binds to the biosensor's regulatory protein. This binding event activates a promoter, driving the expression of a reporter protein, which generates a measurable fluorescent or luminescent signal.

Experimental Workflow: Biosensor-Based Assay

Caption: Schematic of a whole-cell biosensor assay for carboxylic acids.

Detailed Protocol: Yeast-Based Fluorescent Biosensor Assay

Objective: To screen a library of enzyme variants for improved production of a target carboxylic acid.

Materials:

  • Saccharomyces cerevisiae strain engineered with a carboxylic acid-responsive biosensor.

  • Microtiter plates suitable for yeast cultivation.

  • Growth media and selective agents.

  • Substrate for the enzyme library.

  • Flow cytometer or fluorescence plate reader.

Procedure:

  • Library Transformation: Transform the yeast biosensor strain with a library of enzyme variants.

  • Cultivation: Grow the individual transformants in separate wells of a microtiter plate under conditions that promote enzyme expression.

  • Substrate Addition: Add the substrate to induce the production of the target carboxylic acid.

  • Incubation: Incubate the cultures to allow for carboxylic acid production and subsequent activation of the biosensor.

  • Signal Detection: Measure the fluorescence of each culture using a plate reader or analyze individual cells by flow cytometry to identify high-producing variants.

Data Interpretation and Hit Validation: Avoiding Pitfalls

High-throughput screening is prone to generating false positives and false negatives.[14][15] Therefore, a rigorous data analysis and hit validation strategy is essential.

Key Performance Metrics for HTS Assays
MetricDescriptionAcceptable Range
Z'-factor A measure of the statistical effect size, reflecting the separation between positive and negative controls.> 0.5
Signal-to-Background (S/B) The ratio of the signal from the positive control to the signal from the negative control.> 2
Coefficient of Variation (%CV) A measure of the variability of the data.< 15%

Data adapted from various HTS guidelines.[16]

Counter-Screens and Secondary Assays

All initial "hits" from a primary HTS campaign should be subjected to a series of secondary and counter-assays to confirm their activity and rule out artifacts.

  • Dose-Response Curves: Confirm the potency of the hit compounds by testing them at multiple concentrations to generate an IC50 or EC50 value.

  • Orthogonal Assays: Validate hits using a different assay format that relies on a distinct detection technology. For example, a hit from a fluorescence-based assay could be confirmed using an MS-based assay.

  • Promiscuous Inhibitor Assays: Screen hits against a panel of unrelated targets to assess their selectivity.

  • Assay Interference Tests: Evaluate whether the hit compounds interfere with the assay components themselves (e.g., quenching fluorescence, inhibiting the reporter enzyme).

Conclusion: A Strategic Approach to Carboxylic Acid Discovery

The discovery of novel carboxylic acids with therapeutic potential requires a thoughtful and multi-faceted approach to high-throughput screening. By understanding the principles, advantages, and limitations of various assay technologies, researchers can design and execute robust screening campaigns. The detailed protocols and workflows provided in this guide serve as a starting point for developing tailored assays that can accelerate the identification of promising lead compounds. A commitment to rigorous data analysis and thorough hit validation is paramount to ensuring that the most promising candidates are advanced in the drug discovery pipeline.

References

  • High throughput screening of phenoxy carboxylic acids with dispersive solid phase extraction followed by direct analysis in real time mass spectrometry. Analytica Chimica Acta.
  • High‐throughput assay (HTA) for structurally diverse aldehyde detection...
  • Carboxylic Acid Bioisostere Fragment Library. Enamine.
  • Rapid Screening of Carboxylic Acids from Waste and Surface Waters by ESI-MS/MS Using Barium Ion Chemistry and On-Line Membrane Sampling. Journal of the American Society for Mass Spectrometry.
  • Examples of marketed drug compounds featuring a carboxylic acid.
  • Custom Carboxylic Acid Synthesis. BOC Sciences.
  • High-Throughput Screening Applications for Enantiomeric Excess Determination Using ESI-MS.
  • Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. PMC.
  • Carboxylic Acid in Pharmaceutical Synthesis: Future Trends.
  • High Throughput Screening Assays for Drug Discovery. BellBrook Labs.
  • How Are Biochemical Assays Used in High-Throughput Screening?.
  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC.
  • A high-throughput screening method model based on the pH indicator ' s,...
  • Transporter-Driven Engineering of a Genetic Biosensor for the Detection and Production of Short-Branched Chain Fatty Acids in Saccharomyces cerevisiae. PMC.
  • Effective use of biosensors for high-throughput library screening for metabolite production. Microbial Cell Factories.
  • High-Throughput Screening Assays. Assay Genie.
  • High-Throughput Mass Spectrometry Facility for Chemical Synthesis and Biological Analysis. Purdue University.
  • High-Throughput Mass Spectrometry Screening Platform for Discovering New Chemical Reactions under Uncatalyzed, Solvent-Free Experimental Conditions. Analytical Chemistry.
  • Enzyme assays for high-throughput screening. Current Opinion in Biotechnology.
  • High-Throughput Screening (HTS)
  • Challenges and the Advancement in High-Throughput Screening Strategies for Cancer Therapeutics. Preprints.org.
  • High-Throughput Screening (HTS) System for Microorganisms and Microbial Products. National Center for Genetic Engineering and Biotechnology (BIOTEC).
  • Rapid Enzyme-Based Assays to Detect Banned Substances in Food. USDA.
  • Derivatization Reagents for Carboxylic Acids and Carboxamides. Thermo Fisher Scientific.
  • The High-Throughput Screening Transformation in Modern Drug Development.
  • CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING D
  • A High-Throughput Fluorescent Turn-On Assay for Inhibitors of DHHC Family Proteins. ACS Central Science.
  • Fluorescent tagging of physiologically important carboxylic acids, including fatty acids, for their detection in liquid chromatography.
  • High-Throughput Screening - Drug Discovery. Technology Networks.
  • High-throughput screening (HTS). BMG LABTECH.
  • Evaluating and evolving a screening library in academia: the St. Jude approach. PMC.
  • High Throughput Screening (HTS) Techniques: Applications in Chemical Biology.
  • Libraries for HT and fragment screening. Proteros.

Sources

Application Note: Therapeutic Profiling & Stabilization of Novel Dihydroxy-Carboxylic Acids (DHCAs)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dihydroxy-carboxylic acids (DHCAs) represent a burgeoning class of therapeutic candidates, particularly in the realm of metabolic regulation and immunomodulation. While endogenous DHCAs like 12,13-DiHOME (a "batokine" secreted by brown adipose tissue) have shown promise in treating metabolic syndrome and cardiovascular decline, the development of synthetic DHCA analogs faces unique challenges.

This guide provides a comprehensive technical framework for researchers developing DHCA-based therapeutics. It addresses the critical equilibrium between open-chain acids and lactones, details specific stability protocols, and outlines validated bioassays for assessing metabolic potency via PPAR


 modulation.

Module 1: Chemical Stability & Formulation

The Lactonization Challenge

A defining characteristic of


- and 

-dihydroxy acids is their propensity to undergo intramolecular esterification, forming lactones. This equilibrium is pH-dependent and critical for drug efficacy, as the lactone form often exhibits distinct pharmacokinetics and receptor binding affinities compared to the free acid.
Mechanism of Action (Chemical)

In aqueous solution, the open-chain hydroxy acid exists in equilibrium with its lactone form. Acidic conditions catalyze cyclization, while basic conditions favor ring-opening (hydrolysis).

Lactonization_Equilibrium Acid Open-Chain DHCA (Active Pharmacophore) TS Tetrahedral Intermediate Acid->TS + H+ (Acid Catalysis) TS->Acid Ring Opening Lactone Cyclic Lactone (Prodrug/Inactive) TS->Lactone - H2O Lactone->TS + OH- (Hydrolysis)

Figure 1: The pH-dependent equilibrium between the active open-chain DHCA and its lactone form. Stability profiling must define the


 for every novel analog.
Protocol 1.1: pH-Rate Profiling via HPLC

Objective: Determine the pH stability window to prevent spontaneous lactonization during storage and assaying.

Materials:

  • Test Compound (Synthetic DHCA analog)

  • Buffer Systems: Phosphate (pH 2.0, 7.4), Borate (pH 9.0)

  • HPLC System with C18 Column

  • Internal Standard (e.g., Benzoic acid, non-reactive)

Methodology:

  • Preparation: Dissolve 10 mg of DHCA in 1 mL DMSO (Stock).

  • Incubation: Dilute stock 1:100 into respective buffers at 37°C.

  • Sampling: Aliquot 100

    
    L at 
    
    
    
    hours.
  • Quenching: Immediately flash-freeze or neutralize samples to pH 7.0 (depending on direction of reaction being studied) prior to injection.

  • Analysis: Monitor the disappearance of the Acid peak and appearance of the Lactone peak (distinct retention times due to polarity shift).

Data Interpretation: Calculate the pseudo-first-order rate constant (


) for lactonization.
  • Acceptance Criteria:

    
     lactonization over 24 hours at pH 7.4 (physiological pH).
    

Module 2: Biological Validation (Metabolic Potency)

Target Focus: PPAR Activation

Many lipid-derived DHCAs function as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


, which regulates fatty acid storage and glucose metabolism.[1][2]
Protocol 2.1: Luciferase Reporter Assay for PPAR Agonism

Rationale: This assay quantifies the ability of the novel DHCA to bind the PPAR


 Ligand Binding Domain (LBD), recruiting co-activators to drive transcription of a luciferase reporter.

Reagents:

  • Reporter Cells: HEK293 stably transfected with GAL4-PPAR

    
    -LBD chimera and UAS-Luciferase reporter (e.g., Indigo Biosciences or Thermo GeneBLAzer systems).
    
  • Reference Agonist: Rosiglitazone (positive control).[3]

  • Detection Reagent: Luciferin substrate solution.

Step-by-Step Workflow:

  • Cell Seeding:

    • Thaw reporter cells and suspend in Cell Recovery Medium (CRM).

    • Dispense 100

      
      L/well into a 96-well white-walled plate.
      
    • Incubate for 4–6 hours at 37°C/5% CO

      
       to allow adherence.
      
  • Compound Treatment:

    • Prepare a 10 mM stock of the DHCA in DMSO.

    • Perform a 1:3 serial dilution in Compound Screening Medium (CSM) to generate an 8-point dose-response curve (Range: 10

      
      M to 0.005 
      
      
      
      M).
    • Critical Step: Ensure final DMSO concentration is

      
       to avoid cytotoxicity.
      
    • Remove culture media from wells and replace with 100

      
      L of diluted compound.
      
    • Include Vehicle Control (0.1% DMSO) and Rosiglitazone (1

      
      M) as controls.
      
  • Incubation:

    • Incubate for 22–24 hours. (Note: DHCAs may require longer incubation than synthetic drugs due to slower cellular uptake).

  • Quantification:

    • Add 100

      
      L of Luciferase Detection Reagent (LDR) to each well.
      
    • Incubate at room temperature for 5–10 minutes to stabilize the luminescent signal.

    • Read Luminescence (RLU) on a plate reader (integration time: 0.5 sec).

Data Analysis:

  • Normalize RLU to Vehicle Control (Fold Induction).

  • Plot Dose-Response Curve (Log[Agonist] vs. Response).

  • Calculate

    
    .[4]
    
  • Validation: The Z-factor must be

    
     for the assay to be considered robust.
    

Module 3: Mechanism of Action (The "Batokine" Pathway)

For DHCAs mimicking 12,13-DiHOME, the therapeutic goal is often the activation of Brown Adipose Tissue (BAT) to clear circulating triglycerides.

Pathway Visualization

The following diagram illustrates the signaling cascade initiated by DHCA uptake, leading to mitochondrial


-oxidation.

DiHOME_Pathway cluster_extracellular Extracellular Space cluster_cytosol Brown Adipocyte Cytosol DHCA DHCA / 12,13-DiHOME Transporter FATP1 / CD36 Translocation DHCA->Transporter Stimulates FA_Influx Fatty Acid Influx Transporter->FA_Influx Increases Mitochondria Mitochondrial Beta-Oxidation FA_Influx->Mitochondria Fuel Source Thermogenesis Thermogenesis (UCP1) Mitochondria->Thermogenesis Heat Generation

Figure 2: Mechanism of Action for 12,13-DiHOME-like DHCAs. The compound triggers the translocation of fatty acid transporters (FATP1/CD36) to the membrane, increasing lipid uptake and combustion.

Protocol 3.1: Fatty Acid Uptake Assay

Objective: Verify if the novel DHCA promotes fatty acid uptake in adipocytes, mimicking the effect of cold exposure or exercise.

  • Cell Model: Differentiated 3T3-L1 adipocytes or primary brown adipocytes.

  • Treatment: Treat cells with DHCA (100 nM) for 30 minutes.

  • Tracer: Add BODIPY-labeled fatty acid analog (e.g., BODIPY-C16).

  • Measurement: Wash cells with cold PBS and measure intracellular fluorescence via flow cytometry (FITC channel).

  • Result: A shift in Mean Fluorescence Intensity (MFI) >1.5x over control indicates successful induction of uptake.

Summary of Key Specifications

ParameterSpecification for Novel DHCAsRationale
pH Stability

hrs at pH 7.4
Prevents lactonization in blood plasma.
Solubility

M in PBS (0.1% DMSO)
Required for bioavailability; DHCAs are amphipathic.
PPAR

Potency

M
Comparable to endogenous ligands.
Toxicity No cytotoxicity at 10x

Ensures metabolic effects are not stress responses.

References

  • Lactonization Kinetics

    • Title: Lactonization and Protonation of Gluconic Acid: A Thermodynamic and Kinetic Study.
    • Source: U.S. Department of Energy (OSTI).
    • URL:[Link]

  • 12,13-DiHOME Mechanism (Batokines)

    • Title: 12,13-diHOME protects against the age-related decline in cardiovascular function.[5]

    • Source: Nature Communications (2025).[5]

    • URL:[Link]

  • PPAR

    
     Reporter Assays: 
    
    • Title: Human Peroxisome Proliferator-Activ

      
      ) Reporter Assay System.[6]
      
    • Source: Indigo Biosciences / Fisher Scientific.
  • Lipid Mediator Profiling

    • Title: Increase of EPA-derived hydroxy, epoxy and dihydroxy fatty acid levels in human plasma.[7]

    • Source: PubMed / Prostaglandins Leukot Essent F
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-Dihydroxy-octahydropentalene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,5-Dihydroxy-octahydropentalene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to improve the yield and purity of this complex molecule. Given that this compound is a specialized bicyclo[3.3.0]octane derivative, this guide draws upon established principles for the synthesis of related structures to provide a robust framework for your experimental work.

I. Overview of Synthetic Strategy

The synthesis of bicyclo[3.3.0]octane systems, the core of this compound, can be challenging due to the strained nature of the fused ring system.[1] A common and effective approach involves the construction of the bicyclic core followed by functional group manipulation to introduce the desired hydroxyl and carboxylic acid moieties. This guide will focus on a plausible synthetic route and the potential challenges at each key stage.

Proposed Synthetic Workflow

G A Starting Material (e.g., Cyclopentenone derivative) B Bicyclo[3.3.0]octane Core Formation (e.g., Radical Cyclization or Annulation) A->B Key Ring Formation C Introduction of Hydroxyl Groups (e.g., Dihydroxylation) B->C Functionalization D Introduction of Carboxylic Acid (e.g., Carboxylation) C->D Functionalization E Purification (e.g., Chromatography, Recrystallization) D->E Isolation F Characterization (e.g., NMR, MS) E->F Analysis

Caption: Proposed workflow for the synthesis of this compound.

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low Yield of the Bicyclo[3.3.0]octane Core
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of starting material. - Optimize Reaction Time and Temperature: Systematically vary the reaction time and temperature to find the optimal conditions. Some reactions may require extended periods or higher temperatures to proceed to completion.
Side Reactions - Control Temperature: For highly exothermic reactions, maintain a low temperature to minimize the formation of byproducts.[2] - Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation or other unwanted reactions with atmospheric components.[2]
Poor Reagent Quality - Use Fresh Reagents: Ensure all reagents, especially sensitive ones like organometallics or hydrides, are fresh and have been stored correctly. - Purify Solvents: Use anhydrous and purified solvents to prevent quenching of reagents and other side reactions.[2]
Problem 2: Poor Stereoselectivity during Dihydroxylation
Potential Cause Troubleshooting Steps
Steric Hindrance - Choice of Reagent: The stereochemical outcome of dihydroxylation can be influenced by the choice of oxidizing agent. For example, osmium tetroxide (OsO₄) often attacks the less hindered face of a double bond.[3] Consider using alternative reagents if the desired stereoisomer is not obtained. - Substrate Control: The stereochemistry of the bicyclo[3.3.0]octane core can direct the approach of the dihydroxylating agent. Analyze the 3D structure of your intermediate to predict the likely face of attack.
Reaction Conditions - Solvent Effects: The polarity of the solvent can influence the transition state of the reaction and thus the stereoselectivity. Experiment with a range of solvents to find the optimal conditions. - Temperature Control: Lowering the reaction temperature can sometimes enhance the stereoselectivity of a reaction by favoring the kinetically controlled product.
Problem 3: Difficulty in Purification of the Final Product
Potential Cause Troubleshooting Steps
Polarity of the Product - Optimize Chromatography: Due to the presence of two hydroxyl groups and a carboxylic acid, the final product is expected to be highly polar. Use a polar stationary phase (e.g., silica gel) and a gradient elution with a polar solvent system (e.g., ethyl acetate/methanol with a small amount of acetic acid) for column chromatography.[4] - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[5] Experiment with different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature.
Presence of Impurities - Acid-Base Extraction: Carboxylic acids can be purified by dissolving the crude product in an aqueous base (e.g., sodium bicarbonate solution), washing with an organic solvent to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the purified acid.[5] - Derivatization: In some cases, it may be beneficial to convert the carboxylic acid to an ester, which can be more easily purified by chromatography. The ester can then be hydrolyzed back to the carboxylic acid.[5]

III. Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for achieving a good yield in the initial ring-forming reaction?

A1: The success of the bicyclo[3.3.0]octane core synthesis often depends on several factors. Firstly, the choice of the synthetic route is crucial; radical cyclizations and various annulation strategies are common.[6] Secondly, maintaining strictly anhydrous and inert conditions is paramount, as many of the reagents used are sensitive to moisture and air.[2] Finally, careful control of reaction temperature is necessary to minimize side reactions and decomposition of intermediates.

Q2: How can I control the stereochemistry of the two hydroxyl groups?

A2: Controlling the stereochemistry of the dihydroxylation step is a common challenge. The facial selectivity of the dihydroxylation is often dictated by the steric environment of the alkene precursor. Reagents like osmium tetroxide tend to add to the less sterically hindered face of the double bond.[3] To achieve a different stereoisomer, you might need to consider a multi-step approach, such as epoxidation followed by ring-opening.

Q3: My final product is a sticky oil that is difficult to handle. How can I induce crystallization?

A3: If your product is an oil, inducing crystallization can be challenging but is often achievable. First, ensure the product is as pure as possible, as impurities can inhibit crystallization. Try dissolving the oil in a minimal amount of a good solvent and then slowly adding a poor solvent until the solution becomes turbid. This is known as "oiling out," and with careful control of the solvent addition and temperature, crystals may form. Seeding the solution with a small crystal of the desired compound, if available, can also be effective.

Q4: What analytical techniques are most important for characterizing the final product?

A4: For a molecule like this compound, a combination of analytical techniques is essential for unambiguous characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide information about the carbon-hydrogen framework and the connectivity of the atoms. 2D NMR techniques like COSY and HMQC can help in assigning the complex proton and carbon signals of the bicyclic system.[3]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

  • Infrared (IR) Spectroscopy: This will show the presence of the key functional groups: the broad O-H stretch of the hydroxyl and carboxylic acid groups, and the C=O stretch of the carboxylic acid.

IV. Experimental Protocols

General Protocol for Dihydroxylation

This protocol provides a general guideline for the dihydroxylation of a bicyclo[3.3.0]octene precursor.

  • Dissolve the alkene starting material in a suitable solvent system (e.g., a mixture of tert-butanol and water).

  • Add a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric amount of a co-oxidant such as N-methylmorpholine N-oxide (NMO).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, quench the reaction by adding a reducing agent (e.g., sodium sulfite).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude diol by column chromatography or recrystallization.

General Protocol for Purification of a Carboxylic Acid

This protocol describes a general acid-base extraction procedure for purifying the final product.[5]

  • Dissolve the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Extract the organic solution with a saturated aqueous solution of sodium bicarbonate. The carboxylic acid will move into the aqueous layer as its sodium salt.

  • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify it with a dilute strong acid (e.g., 1 M HCl) until the pH is acidic. The carboxylic acid should precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum.

V. Mechanistic Insights

Stereoselectivity in Dihydroxylation

The stereochemical outcome of the dihydroxylation reaction is a critical aspect of the synthesis. The diagram below illustrates the approach of the oxidizing agent to the double bond of the bicyclo[3._3._0]octene precursor.

G cluster_0 Less Hindered Face cluster_1 More Hindered Face A OsO4 Approach B Bicyclo[3.3.0]octene A->B Favored Attack C OsO4 Approach D Bicyclo[3.3.0]octene C->D Disfavored Attack

Caption: Steric hindrance influencing the stereoselectivity of dihydroxylation.

VI. References

  • Syntheses of Bicyclo[3.3.0]octanes via Bifurcating Radical Cyclization Pathways. ElectronicsAndBooks. Available at:

  • Synthesis and biological evaluation of bicyclo[3.3.0] octane derivatives as dipeptidyl peptidase 4 inhibitors for the treatment of type 2 diabetes. PubMed. Available at: [Link]

  • Bicyclo [3.3.0]Octane Derivatives for Carbaprostacyclin Synthesis. Taylor & Francis Online. Available at: [Link]

  • Synthesis of natural products containing highly strained trans-fused bicyclo[3.3.0]octane: historical overview and future prospects. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • (PDF) Syntheses of Bicyclo[3.3.0]octanes and. Amanote Research. Available at: [Link]

  • A challenging synthesis. The Royal Society of Chemistry. Available at: [Link]

  • Optimizing the Alkylation of Carboxylic Acid Derivatives for Use in the Synthesis of the Oxidative Metabolites of DEHP. Eagle Scholar. Available at: [Link]

  • Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. PMC. Available at: [Link]

  • Natural products and bioactive compounds bearing the dihydroxy carboxylic acid structural motif. ResearchGate. Available at: [Link]

  • (PDF) Synthesis and optimization of 2,5-dihydroxyterephthalic acid in a slurry reactor. ResearchGate. Available at: [Link]

  • Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO 2 and In Situ Product Removal. MDPI. Available at: [Link]

  • US5387713A - Process for purification of carboxylic acids. Google Patents. Available at:

  • Research Article Synthesis and Optimization of 2,5-Dihydroxyterephthalic Acid in a Slurry Reactor. ResearchGate. Available at: [Link]

  • Conformational Analysis of cis-Octahydropentalene, Insights on Bioactive Conformers. Available at: [Link]

  • Ten key issues in modern flow chemistry. Available at: [Link]

  • US3709795A - Purification of carboxylic acids by chemical treatment and distillation. Google Patents. Available at:

  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem. Available at: [Link]

  • Studies on the SYNTHETIC Method of 2,5- Dihydroxyterephthalaldehyde. Semantic Scholar. Available at: [Link]

  • (2e,4z,5e)-2-hydroxy-7-oxo-(2-oxoethylidene)hepta-2,5-dienoate. PubChem. Available at: [Link]

  • Is there a Database for Current Challenges in Organic Synthesis/Chemistry. Reddit. Available at: [Link]

  • US7307188B2 - Purification of carboxylic acids by complexation with selective solvents. Google Patents. Available at:

  • Octahydropentalene-2,5-diol. PubChem. Available at: [Link]

  • Process for the purification of carboxylic acids and/or their anhydrides. European Patent Office. Available at: [Link]

  • (2R,2aS,4aS,7aS,7bR)-2-[(2,4-Dihydroxy-6-methylbenzoyl)oxy]-2,2a,4a,5,6,7,7a,7b-octahydro-2a-hydroxy-6,6,7b-trimethyl-1H-cyclobut[e]indene-3-carboxylic acid. CAS Common Chemistry. Available at: [Link]

  • 17: Carboxylic Acids and their Derivatives. LibreTexts. Available at: [Link]

  • List of carboxylic acids. Wikipedia. Available at: [Link]

Sources

Technical Support Center: Crystallization of Octahydropentalene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of octahydropentalene derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of obtaining crystalline forms of these unique bicyclic compounds. The inherent conformational flexibility and often nonpolar nature of the octahydropentalene (or bicyclo[3.3.0]octane) core can present significant hurdles in crystallization. This document provides in-depth troubleshooting advice and frequently asked questions to guide you through these challenges, grounded in established crystallographic principles and field-proven experience.

Troubleshooting Guide

This section addresses common issues encountered during the crystallization of octahydropentalene derivatives in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Q1: My octahydropentalene derivative has "oiled out" instead of crystallizing. What should I do?

"Oiling out" is a frequent challenge with nonpolar compounds and those with conformational flexibility. It occurs when the solute precipitates from the solution at a temperature above its melting point, or when the concentration of the solute is too high for nucleation to occur at a given temperature, leading to a liquid-liquid phase separation.

Causality and Strategic Solutions:

  • High Solute Concentration: A supersaturated solution is necessary for crystallization, but an excessively high concentration can favor the formation of an amorphous oil.

    • Solution: Re-heat the solution until the oil redissolves completely. Add a small amount (5-10% of the total volume) of the hot solvent to slightly decrease the saturation. Allow the solution to cool much more slowly.[1]

  • Rapid Cooling: Fast cooling rates increase the degree of supersaturation quickly, which can lead to the system bypassing the nucleation window and entering an oily phase.

    • Solution: After redissolving the oil, ensure a very slow cooling rate. Insulate the flask to slow down heat loss. This can be achieved by placing the flask in a warm bath that is allowed to cool to room temperature overnight, or by placing it inside a larger, insulated container.

  • Inappropriate Solvent Choice: If the boiling point of your solvent is higher than the melting point of your compound, the compound will melt before it crystallizes.

    • Solution: Choose a solvent with a lower boiling point. For octahydropentalene derivatives, which are often nonpolar, consider solvents like hexanes, heptane, or a mixture of a good solvent with a poor, more volatile solvent.

  • Presence of Impurities: Impurities can depress the melting point of your compound and interfere with the crystal lattice formation, promoting oiling out.

    • Solution: If possible, purify your compound further before crystallization. This could involve column chromatography or a preliminary wash with a solvent in which your compound is sparingly soluble but the impurities are highly soluble.

Visual Guide: Troubleshooting "Oiling Out"

Oiling_Out_Troubleshooting start Compound has 'Oiled Out' reheat Re-heat to dissolve the oil start->reheat add_solvent Add 5-10% more hot solvent reheat->add_solvent slow_cool Cool slowly (insulated) add_solvent->slow_cool success Crystals Formed slow_cool->success failure Still Oiling Out slow_cool->failure If problem persists check_bp Is solvent boiling point > compound melting point? change_solvent Select a lower boiling point solvent check_bp->change_solvent Yes purify Consider further purification (e.g., chromatography) check_bp->purify No change_solvent->success purify->success failure->check_bp

Caption: Decision tree for troubleshooting when a compound oils out.

Q2: No crystals are forming, even after the solution has cooled. What are the next steps?

The absence of crystal formation indicates that the solution is not sufficiently supersaturated, or that there is a kinetic barrier to nucleation.

Inducing Crystallization:

  • Increase Supersaturation:

    • Slow Evaporation: If you are using a volatile solvent, you can allow a small amount of it to evaporate. This is done by covering the flask with parafilm and piercing a few small holes in it.[2] Over time, the concentration of the solute will increase, hopefully reaching the point of nucleation.

    • Reduce Solvent Volume: If slow evaporation is not practical, gently heat the solution to boil off a portion of the solvent and then allow it to cool again.[3]

  • Overcome the Nucleation Barrier:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[3] The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of the pure compound (a "seed crystal"), add it to the cooled solution.[3] This provides a template for other molecules to deposit onto, initiating crystallization. If you don't have a seed crystal, you can sometimes create one by dipping a glass rod into the solution, allowing the solvent to evaporate off the rod, and then re-introducing the rod into the solution.

Visual Guide: Inducing Crystallization

Inducing_Crystallization start No Crystals Formed on Cooling supersaturation Increase Supersaturation start->supersaturation nucleation Overcome Nucleation Barrier start->nucleation evaporation Slow Evaporation supersaturation->evaporation reduce_volume Reduce Solvent Volume supersaturation->reduce_volume scratching Scratch Inner Surface nucleation->scratching seeding Add Seed Crystal nucleation->seeding success Crystals Form evaporation->success reduce_volume->success scratching->success seeding->success

Caption: Methods for inducing crystallization when it does not occur spontaneously.

Q3: My crystal yield is very low. How can I improve it?

A low yield suggests that a significant portion of your compound remains dissolved in the mother liquor.

Maximizing Yield:

  • Minimize Solvent: The most common reason for low yield is using too much solvent. Use only the minimum amount of hot solvent necessary to fully dissolve the compound.

  • Optimize Solvent System: For nonpolar compounds like many octahydropentalene derivatives, a single solvent may not be ideal. A mixed-solvent system can be very effective.

    • Protocol: Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble). Then, slowly add a "poor" solvent (one in which it is poorly soluble but is miscible with the "good" solvent) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a few drops of the "good" solvent to clarify the solution, and then allow it to cool slowly.

  • Ensure Complete Crystallization: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to an hour to maximize the precipitation of your compound from the solution.

  • Check the Mother Liquor: After filtering your crystals, you can test the mother liquor for remaining product by evaporating a small amount. If a significant residue remains, you may be able to recover more product by further concentrating the mother liquor and cooling again.

Frequently Asked Questions (FAQs)

Q: How does the conformational flexibility of the octahydropentalene ring system affect crystallization?

A: The bicyclo[3.3.0]octane skeleton is known for its conformational flexibility. Molecules with multiple low-energy conformations in solution can have a higher entropy, which can make it more difficult for them to adopt the single, ordered conformation required for a crystal lattice. This can reduce the tendency to crystallize and may favor the formation of oils or amorphous solids.[4] To counter this, it is crucial to use very slow cooling rates to give the molecules sufficient time to find the correct orientation. In some cases, techniques like vapor diffusion or solvent layering, which involve very slow changes in solvent composition, can be beneficial.

Q: What are the best starting solvents for crystallizing nonpolar octahydropentalene derivatives?

A: For nonpolar compounds, the principle of "like dissolves like" is a good starting point. However, for crystallization, you need a solvent where the compound has high solubility when hot and low solubility when cold.

SolventBoiling Point (°C)PolarityNotes
Hexanes ~69Very LowA good starting point for very nonpolar compounds.
Heptane ~98Very LowSimilar to hexanes but with a higher boiling point.
Cyclohexane 81Very LowCan be a good choice for rigid, cyclic molecules.
Toluene 111LowIts aromaticity can offer different solubility properties. Use with caution due to its high boiling point.
Ethyl Acetate 77IntermediateCan be a "good" solvent in a mixed system with hexanes or heptane.
Acetone 56IntermediateAnother option as a "good" solvent in a mixed-solvent system.

Q: Can I use a mixed-solvent system? How do I choose the right pair?

A: Yes, mixed-solvent systems are often very effective. The key is to choose two miscible solvents with different polarities. For a nonpolar octahydropentalene derivative, a good approach is to dissolve it in a minimal amount of a slightly more polar "good" solvent like dichloromethane or ethyl acetate, and then add a nonpolar "poor" solvent like hexanes or pentane until turbidity is observed.

Q: My compound and impurities have very similar polarities. Will crystallization work?

A: Crystallization is a highly selective purification technique and can often separate compounds with similar polarities if their crystal packing energies are sufficiently different. However, if the impurity is structurally very similar to your target compound, it may co-crystallize or form a solid solution, making separation by crystallization difficult. In such cases, a workflow to assess impurity incorporation may be necessary, and alternative purification methods like preparative HPLC might be required.[5]

References

  • Threefold helical assembly via hydroxy hydrogen bonds: the 2:1 co-crystal of bicyclo[3.3.0]octane-endo-3,endo-7-diol and bicyclo[3.3.0]octane-endo-3,exo-7-diol. (n.d.). PMC. [Link]

  • Octahydropentalene | C8H14 | CID 136508. (n.d.). PubChem. [Link]

  • Extraction of Polycyclic Aromatic Hydrocarbons from Environmental Samples. (2022, August 2). IntechOpen. [Link]

  • Chemical Properties of Pentalene, octahydro-, cis- (CAS 1755-05-1). (n.d.). Cheméo. [Link]

  • Octahydropentalenol | C8H14O | CID 549090. (n.d.). PubChem. [Link]

  • Chemical Properties of Pentalene, octahydro-2-methyl- (CAS 3868-64-2). (n.d.). Cheméo. [Link]

  • Chemical Properties of Bicyclo[3.3.0]octan-1-ol. (n.d.). Cheméo. [Link]

  • Pentalene, octahydro-, cis-. (n.d.). NIST WebBook. [Link]

  • Method for Removing Polycyclic Aromatic Hydrocarbons. (2011, June 30).
  • Research Progress of Gaseous Polycyclic Aromatic Hydrocarbons Purification by Adsorption. (2019, March 25). Frontiers in Chemistry. [Link]

  • Review of Techniques for the Removal of Polycyclic Aromatic Hydrocarbons from Produced Water. (2023, February 26). Semantic Scholar. [Link]

  • Syntheses of Bicyclo[3.3.0]octane Derivatives. (n.d.). ACS Publications. [Link]

  • Extraction of Polycyclic Aromatic Hydrocarbons (PAHs), Polycyclic Aromatic Sulfur Heterocycles (PASHs) and Alkylated Derivatives. (n.d.). Cedre.fr. [Link]

  • Bicyclo[3.3.0]octane derivative and preparation thereof. (n.d.).
  • Synthesis of natural products containing highly strained trans-fused bicyclo[3.3.0]octane: historical overview and future prospects. (2021, July 20). Chemical Society Reviews (RSC Publishing). [Link]

  • trans-Bicyclo[3.3.0]octane. (n.d.). NIST WebBook. [Link]

  • Bicyclo[3.3.0]octan-1-ol | C8H14O | CID 524283. (n.d.). PubChem. [Link]

  • Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and. (2024, November 27). Royal Society of Chemistry. [Link]

  • exo-cis-BICYCLO[3.3.0]OCTANE-2-CARBOXYLIC ACID. (n.d.). Organic Syntheses Procedure. [Link]

  • Bicyclic molecule. (n.d.). Wikipedia. [Link]

  • Topological Structural Chemistry of Fused Bicycloalkanes Allowing Homeomorphic Conversions. (2025, October 18). ResearchGate. [Link]

  • STEREOCHEMISTRY OF SOME BICYCLIC COMPOUNDS. (n.d.). University of London. [Link]

  • Double Annulation Route to Fused Bicyclic Compounds with Three Contiguous Quaternary Centers. (n.d.). Organic Letters - ACS Publications. [Link]

Sources

purification challenges for polar carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Challenges for Polar Carboxylic Acids Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Welcome to the Technical Support Center

Subject: Ticket #404 – "My Compound Elutes in the Void Volume" Status: Open Priority: Critical

Welcome. If you are reading this, you are likely struggling with a small, polar carboxylic acid (e.g., TCA cycle intermediate, short-chain fatty acid, or polar drug fragment) that refuses to retain on a standard C18 column or tails aggressively.[1]

Purifying polar acidic molecules requires abandoning standard Reversed-Phase (RP) logic. This guide synthesizes mechanistic insights with field-proven protocols to resolve retention, peak shape, and detection failures.

Module 1: Retention Failure (The "It Won't Stick" Problem)

The Issue: Your compound elutes near the void volume (


) on a standard C18 column, or you are experiencing "phase collapse" (dewetting) when running 100% aqueous mobile phases.

Root Cause Analysis: Standard C18 ligands are highly hydrophobic. When exposed to 100% water (necessary to retain polar acids), the ligands mat down (collapse) to minimize surface energy, reducing the available surface area for interaction. Furthermore, small polar acids prefer the mobile phase over the stationary phase.

Troubleshooting Protocol:

Strategy A: Hydrophilic Interaction Liquid Chromatography (HILIC)

Best for: Extremely polar, water-soluble acids (LogP < -1).

  • Mechanism: HILIC creates a water-rich layer on the surface of a polar stationary phase (Silica, Amide, or Zwitterionic). The analyte partitions into this water layer.

  • The Inversion: Unlike RP, water is the strong solvent .[2][3] You must start with high organic (e.g., 95% Acetonitrile) and gradient to aqueous.

  • Critical Step: HILIC columns require longer equilibration than RP columns to re-establish the water layer.

    • Protocol: Equilibrate for at least 20 column volumes (CV) before the first injection.

Strategy B: Mixed-Mode Chromatography (Anion Exchange/RP)

Best for: Acids that need selectivity based on charge state (pKa).

  • Mechanism: Uses a stationary phase with both alkyl chains (hydrophobic) and positive charges (anion exchange).

  • Benefit: Provides dual retention. You can control elution by adjusting Buffer Strength (ionic interaction) and Organic Modifier (hydrophobic interaction).

  • Pro-Tip: Avoid Ion-Pairing Reagents (e.g., TBAOH) if you are doing preparative purification. They are notoriously difficult to remove from the final product. Use Mixed-Mode columns instead.

Decision Matrix: Column Selection

ColumnSelection Start START: Analyte LogP Polar LogP < -1 (Very Hydrophilic) Start->Polar SemiPolar LogP -1 to +1 (Moderately Polar) Start->SemiPolar HILIC HILIC Mode (Amide/Zwitterionic) Polar->HILIC Neutral/Zwitterionic MixedMode Mixed-Mode (C18 + AX) Polar->MixedMode Strongly Acidic SemiPolar->MixedMode Isomer Separation AqC18 Aqueous C18 (Polar Embedded) SemiPolar->AqC18 General Use

Figure 1: Decision tree for selecting the stationary phase based on analyte polarity (LogP).

Module 2: Peak Shape & Tailing (The "Ugly Peak" Problem)

The Issue: The peak is broad, tails significantly (Asymmetry > 1.5), or splits into two.

Root Cause Analysis:

  • Ionization State Mismatch: If the mobile phase pH is near the analyte's pKa, the molecule splits between protonated (neutral) and deprotonated (ionized) states, which travel at different speeds.

  • Metal Chelation: Carboxylic acids can chelate trace iron or stainless steel in the frit or column body.

  • Silanol Interactions: Ionized carboxylates may interact with residual silanols on silica bases.

Troubleshooting Protocol:

ParameterAdjustmentWhy? (Mechanism)
pH Control Rule of 2: Set pH = pKa +/- 2.Ensures >99% of the analyte is in a single state. For RP, use pH < 3 (protonated). For HILIC/AX, use pH > 4 (ionized).
Buffer Choice Use Ammonium Formate (pH 3-4) or Ammonium Acetate (pH 4-6).Volatile buffers compatible with MS/ELSD. Avoid Phosphate for prep work (non-volatile).
Chelation Add 5-10 µM Medronic Acid or EDTA (if non-MS) to mobile phase.Scavenges trace metals that bind carboxylates. Use PEEK-lined columns if possible.[4]
Injection Match sample diluent to initial mobile phase.[5]Prevents "solvent shock" which causes peak distortion at the head of the column.
Module 3: Detection Challenges (The "Invisible Peak" Problem)

The Issue: Your carboxylic acid lacks a chromophore (no benzene ring), making it invisible at standard UV (254 nm).

Root Cause Analysis: Aliphatic carboxylic acids (e.g., Succinic acid) only absorb weak UV at 200–210 nm. At this wavelength, many organic solvents (like Ethyl Acetate or impure Methanol) also absorb, causing high background noise.

Troubleshooting Protocol:

Q: Can I use UV?

  • A: Only if you use 210 nm . You must use "HPLC Grade Plus" or "MS Grade" solvents to minimize background absorbance. Warning: Gradients will show a drifting baseline ("ghost peaks") due to changing refractive index and solvent absorbance.

Q: What is the universal alternative?

  • A: ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) .

    • Mechanism:[6][7][8][9] The mobile phase is evaporated, and the solid particles of your analyte scatter light.

    • Requirement: Your mobile phase MUST be volatile (e.g., Water/Acetonitrile + Formic Acid). No Sodium Phosphate buffers!

Q: How do I see it on Mass Spec (MS)?

  • A: Operate in Negative Ion Mode (ESI-) .

    • Pro-Tip: Do NOT use Trifluoroacetic Acid (TFA) in negative mode. TFA lingers in the source and suppresses ionization of carboxylic acids. Use Formic Acid (0.1%) or Ammonium Acetate instead.

Module 4: Recovery & Workup (The "Salt Removal" Problem)

The Issue: You purified the compound using a salt buffer or Mixed-Mode column, but now your product is contaminated with buffer salts.

Senior Scientist Note: "Never use a non-volatile buffer (Phosphate, Citrate) for Prep HPLC unless you have a validated desalting step ready. You will ruin your final product."

Desalting Workflow:

  • Lyophilization (Freeze Drying):

    • If you used Ammonium Formate or Ammonium Acetate , these are volatile. You can freeze-dry the fraction directly. The buffer will sublime, leaving pure product.

  • SPE (Solid Phase Extraction) for Non-Volatiles:

    • If you used non-volatile salts, pass the fraction through a Polymeric RP Cartridge (e.g., HLB).

    • Step 1: Load fraction (Acidified).

    • Step 2: Wash with 100% Water (removes salts).

    • Step 3: Elute with Methanol/Acetonitrile (releases product).

Visualizing the Purification Logic

The following diagram illustrates the complete workflow from sample assessment to final recovery.

PurificationWorkflow Sample Input: Polar Acid Sample CheckUV Has Chromophore? Sample->CheckUV UV_Yes Use UV (254 nm) CheckUV->UV_Yes Yes UV_No Use ELSD/CAD or UV (210 nm) CheckUV->UV_No No CheckPol Polarity Check UV_Yes->CheckPol UV_No->CheckPol HILIC_Path HILIC Column (High ACN Start) CheckPol->HILIC_Path LogP < -1 MM_Path Mixed-Mode AX (Buffer Gradient) CheckPol->MM_Path Ionic Separation BufferCheck Buffer Volatility? HILIC_Path->BufferCheck MM_Path->BufferCheck Lyo Direct Lyophilization BufferCheck->Lyo Volatile (Ammonium) Desalt SPE Desalting Req. BufferCheck->Desalt Non-Volatile (Na/K)

Figure 2: Complete workflow logic for detection, separation, and recovery of polar acids.

References
  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Link

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Link

  • SIELC Technologies. (n.d.). HILIC Separation of Carboxylic Acids using Obelisc N Mixed-Mode Columns. Link

  • Thermo Fisher Scientific. (n.d.). Mixed-Mode Chromatography: Mechanisms and Applications. Link

  • Separation Science. (2023). Washing Ion Pairing Columns: Best Practices for Removal. Link

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Troubleshooting Guide. Link

Sources

Technical Support Center: Navigating Artifacts in Biological Assays with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in identifying and mitigating assay artifacts caused by carboxylic acid-containing compounds. The unique physicochemical properties of the carboxylic acid moiety, while often crucial for therapeutic activity, can also lead to a variety of non-specific interactions within biological assays, resulting in misleading data and wasted resources.[1][2] This guide provides in-depth troubleshooting advice, detailed protocols, and a mechanistic understanding of these artifacts to ensure the integrity of your experimental results.

I. Frequently Asked Questions (FAQs)

Here, we address common questions and concerns regarding the use of carboxylic acid-containing compounds in biological assays.

Q1: My carboxylic acid-containing compound is showing activity in multiple, unrelated assays. What could be the cause?

This phenomenon, often referred to as "promiscuous inhibition," is a red flag for non-specific activity.[3] For carboxylic acids, two primary mechanisms are often at play:

  • Compound Aggregation: Many organic molecules, including those with carboxylic acid groups, can form colloidal aggregates in aqueous assay buffers.[4][5] These aggregates can sequester and denature proteins non-specifically, leading to apparent inhibition or activation in a wide range of assays.[4][6] This is a significant source of false positives in high-throughput screening (HTS).[4] In one study, 95% of primary active compounds in a screen were later identified as aggregators.[4][6]

  • Pan-Assay Interference Compound (PAINS) Behavior: Your compound may contain a substructure known to be a PAINS.[7][8] PAINS are chemical motifs that frequently appear as hits in many different assays due to various interference mechanisms, not necessarily limited to aggregation.[7][8] Certain structures containing carboxylic acids have been identified as PAINS.

Q2: How can I determine if my carboxylic acid compound is forming aggregates?

The most straightforward method is to test the effect of a non-ionic detergent on the compound's activity.

  • The Detergent Test: Re-run your assay in the presence of a low concentration (typically 0.01% - 0.1%) of a non-ionic detergent like Triton X-100 or Tween-80.[3][9] If the compound's activity is significantly reduced or eliminated in the presence of the detergent, it is highly likely that the observed activity is due to aggregation.[9] The detergent helps to solubilize the aggregates, preventing them from interfering with the assay components.[10]

Below is a troubleshooting workflow to guide your investigation into potential aggregation.

Aggregation_Troubleshooting Start Unexpected Activity with Carboxylic Acid Compound IsPromiscuous Is the compound active in multiple unrelated assays? Start->IsPromiscuous DetergentTest Perform Assay with 0.01% Triton X-100 IsPromiscuous->DetergentTest Yes ConsiderOtherMechanisms Consider other interference mechanisms (e.g., chelation, PAINS, chemical reactivity). IsPromiscuous->ConsiderOtherMechanisms No ActivityReduced Is activity significantly reduced or abolished? DetergentTest->ActivityReduced AggregationLikely Artifact highly likely due to compound aggregation. ActivityReduced->AggregationLikely Yes TrueHit Activity may be genuine. Proceed with orthogonal assays. ActivityReduced->TrueHit No Chelation_Mechanism cluster_0 Standard Assay Condition cluster_1 Inhibition by Carboxylic Acid Enzyme Enzyme ActiveEnzyme Active Enzyme-Metal Complex Enzyme->ActiveEnzyme Metal Metal Cofactor (M+) Metal->ActiveEnzyme InactiveEnzyme Inactive Enzyme Enzyme_I Enzyme Enzyme_I->InactiveEnzyme CarboxylicAcid Carboxylic Acid (R-COOH) ChelatedComplex Chelated Metal-Compound Complex CarboxylicAcid->ChelatedComplex Metal_I Metal Cofactor (M+) Metal_I->ChelatedComplex

Caption: Mechanism of assay interference by metal chelation.

III. Understanding PAINS and Carboxylic Acids

Pan-Assay Interference Compounds (PAINS) are a known source of frustration in drug discovery, and some PAINS alerts are associated with substructures containing carboxylic acids. [7]It is crucial to understand that a PAINS alert is not a definitive condemnation of a compound; rather, it is a warning that the compound has a higher probability of exhibiting non-specific activity. [5] Common PAINS Substructures with Carboxylic Acid Moieties:

PAINS Substructure ClassExamplePotential Interference Mechanism
Hydroxyphenyl hydrazonesOften contain acidic protonsMetal chelation, reactivity
RhodaninesCan contain a carboxylic acid groupAggregation, reactivity
CatecholsDihydroxybenzene derivativesRedox cycling, metal chelation

It is important to note that not all compounds containing these substructures will be PAINS, and some may have legitimate biological activity. [5]The key is to be aware of the potential for artifacts and to perform the necessary counter-screens and orthogonal assays to validate any initial hits.

IV. Best Practices for Working with Carboxylic Acids

To proactively minimize the risk of artifacts when working with carboxylic acid-containing compounds, consider the following best practices:

  • Buffer Optimization: Ensure your assay buffer has sufficient buffering capacity to handle the addition of acidic compounds. A final pH shift upon compound addition can alter assay conditions.

  • Solubility Assessment: Before extensive testing, assess the solubility of your compound in the final assay buffer. Poor solubility is a major predictor of aggregation.

  • Routine Counter-Screening: As a standard practice, especially in HTS, include a detergent test for all initial hits.

  • Consider Bioisosteres: In the lead optimization phase, if a carboxylic acid is causing persistent issues with pharmacokinetics or promiscuity, medicinal chemists may consider replacing it with a bioisostere, such as a tetrazole or hydroxamic acid, to retain the desired interactions while improving drug-like properties. [2][11][12]5. Orthogonal Validation: Never rely on a single assay. Validate your hits in a secondary, orthogonal assay that uses a different detection technology and has different mechanistic principles. This is the ultimate confirmation of true biological activity.

By understanding the potential pitfalls associated with carboxylic acids in biological assays and by employing rigorous experimental design and troubleshooting, researchers can confidently distinguish true biological hits from misleading artifacts, ultimately accelerating the pace of discovery.

References

  • Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf. (2017, July 26).
  • Pohjala, L., & Tammela, P. (2012). Aggregating behavior of phenolic compounds--a source of false bioassay results? Molecules, 17(9), 10774–10790.
  • Assay Interference by Aggreg
  • Deng, H., et al. (2019).
  • Bajorath, J. (2021). Evolution of assay interference concepts in drug discovery. Taylor & Francis.
  • Obaleye, J. A., et al. (2021). Metal (II) Complexes of some Carboxylic group Drugs: Chelation, Characterization, Antibacterial, Analgesic, and Toxicology Studi.
  • De Vleeschouwer, M., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties.
  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740.
  • Foley, M., et al. (2020). Effects of organic acids and common household products on the occurrence of false positive test results using immunochromatographic assays.
  • Pan-assay interference compounds - Wikipedia. (n.d.).
  • Jones, M. G., & Chalmers, R. A. (2000). Artefacts in organic acid analysis : occurrence and origin of partially trimethylsilylated 3-hydroxy-3-methyl carboxylic acids. Clinica Chimica Acta, 300(1-2), 203–212.
  • Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf. (2015, September 18).
  • General Method to Increase Carboxylic Acid Content on Nanodiamonds - PMC. (2022, January 23).
  • Carboxylic Acid in Pharmaceutical Synthesis: Future Trends - P
  • TROUBLESHOOTING GUIDE FOR ENZYM
  • Dahlin, J. L., & Walters, M. A. (2022, May 8). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter.
  • Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme - PMC. (n.d.).
  • Liu, J., et al. (2017). Discovery of novel BTK inhibitors with carboxylic acids. Bioorganic & Medicinal Chemistry Letters, 27(6), 1344-1349.
  • Minimizing the DILI potential of carboxylic acid-containing drugs: a perspective. (2023, September 9).
  • Dealing with PAINs in a drug discovery CRO. (n.d.).
  • Application Notes and Protocols: Derivatization of the Carboxylic Acid Group for Improved Pharmacokinetics - Benchchem. (n.d.).
  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.
  • Homologation of Carboxylic Acids Using a Radical-Polar Conjunctive Reagent - PMC. (2024, November 20).
  • Do Carboxylic/Sulfonic Acid Halides Really Present a Mutagenic and Carcinogenic Risk as Impurities in Final Drug Products?
  • Effects of Organic Acids and Common Household Products on the Occurrence of False Positive Test Results using Immunochromatographic Assays - ResearchG
  • Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations - Longdom Publishing. (2015, March 29).
  • Metal Chelators as Antioxidants - AOCS. (2022, August 10).
  • Studies on metal complex formation of environmentally friendly aminopolycarboxylate chel
  • High throughput screening of phenoxy carboxylic acids with dispersive solid phase extraction followed by direct analysis in real time mass spectrometry - PubMed. (2017, December 15).
  • Troubleshooting & FAQs - Cygnus Technologies. (n.d.).
  • 138 Analytical Methods for Organometallic Chelation Testing - Oxford Academic. (2020, November 30).
  • Method validation challenges for N-Nitrosothiazolidine-4-carboxylic acid assays. - Benchchem. (n.d.).
  • Understanding biocatalyst inhibition by carboxylic acids - Frontiers. (2013, September 2).
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. (2020, October 22).
  • Inhibition of a medium chain acyl-CoA synthetase involved in glycine conjugation by carboxylic acids - PubMed. (n.d.).
  • High-Throughput Screening to Predict Chemical-Assay Interference - ResearchG
  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC. (n.d.).
  • Horgan, C. (2022, January 3). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA.
  • High-performance liquid chrom
  • Screening, separation and identification of metal-chelating peptides for nutritional, cosmetics and pharmaceutical applications - RSC Publishing. (2024, February 22).
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2025, October 15).
  • Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - SG. (n.d.).
  • Analysis of biologically-active, endogenous carboxylic acids based on chromatography-mass spectrometry | Request PDF - ResearchG
  • 3 ways to troubleshoot biochemistry analyzer reagent interference - Seam
  • Liquid Chromatography–Mass Spectrometry-Based Molecular Profiling of Vertigoheel. (n.d.).
  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS | Journal of Medicinal Chemistry - ACS Public

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Cross-Validation of Bioactivity for Novel Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the identification and validation of novel bioactive molecules is a cornerstone of therapeutic advancement. Carboxylic acids represent a privileged scaffold in medicinal chemistry, forming the reactive core of numerous approved drugs.[1][2] Their ability to engage with biological targets, however, necessitates a rigorous and multi-faceted validation process to ensure that initial findings are robust, reproducible, and translate from the bench to potential clinical applications. This guide provides an in-depth comparison of methodologies for the cross-validation of bioactivity in novel carboxylic acids, grounded in scientific integrity and practical, field-proven insights.

The Imperative of Cross-Validation in Drug Discovery

The path from a hit compound to a lead candidate is fraught with potential for failure. A significant portion of drug candidates fail in later stages due to insufficient efficacy, a testament to the challenges of preclinical validation.[3] Therefore, a robust cross-validation strategy, integrating computational and experimental approaches, is not merely a procedural step but a critical element for de-risking a project and making informed decisions. This guide will compare and contrast in silico, in vitro, and cellular validation techniques, using novel carboxylic acid inhibitors of Histone Deacetylases (HDACs), Cyclooxygenase (COX) enzymes, and Fatty Acid Amide Hydrolase (FAAH) as illustrative examples.

Part 1: In Silico Bioactivity Prediction - The First Line of Inquiry

Before committing to costly and time-consuming synthesis and wet lab experiments, in silico methods provide a powerful first-pass filter to prioritize candidates and generate testable hypotheses.

Molecular Docking: Visualizing the Interaction

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. For carboxylic acids, this is particularly insightful as the carboxyl group often forms key interactions, such as chelating a zinc ion in the active site of HDACs or forming salt bridges with arginine residues in COX enzymes.[4][5][6][7]

Causality Behind the Choice:

Docking provides a structural hypothesis for the observed or predicted bioactivity. For instance, in the case of HDAC8, docking studies can confirm that the carboxylic group of a novel phenolic acid strongly interacts with the zinc ion, a key feature for potent inhibition.[4][6]

Self-Validating System:

A robust docking protocol should include redocking of a known co-crystallized ligand to ensure the docking parameters can reproduce the experimentally observed binding mode. Furthermore, comparing the docking scores of a novel series with a known reference compound provides a benchmark for predicted affinity.

Quantitative Structure-Activity Relationship (QSAR): Predicting Activity from Structure

QSAR models use statistical methods to correlate the chemical structure of compounds with their biological activity. For novel carboxylic acids, descriptors such as pKa, logP, and molecular shape can be used to build models that predict their inhibitory potency.[8][9]

Causality Behind the Choice:

QSAR is valuable when a larger set of analogs has been synthesized and tested, allowing for the identification of key structural features that drive activity. This can guide the design of the next generation of more potent compounds.

Self-Validating System:

Internal and external validation are crucial for a reliable QSAR model. Cross-validation techniques (e.g., leave-one-out) assess the internal consistency, while an external test set of compounds not used in model building evaluates its predictive power on new chemical entities.

ADMET Prediction: Foreseeing the Drug-like Properties

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction is essential to flag potential liabilities early on. Many carboxylic acid-containing drugs have been withdrawn due to unforeseen toxicity.[1][2] In silico tools can predict properties like oral bioavailability and potential toxicity.[10][11][12]

Causality Behind the Choice:

A compound with excellent potency but poor ADMET properties is unlikely to become a successful drug.[13] Early prediction allows for chemical modifications to improve drug-like properties.

Self-Validating System:

The predictive power of ADMET models is highly dependent on the quality and diversity of the training data. It is crucial to use well-validated software and to interpret the results with caution, considering the applicability domain of the model.

Visualizing the In Silico Workflow

InSilicoWorkflow cluster_start Virtual Screening & Design cluster_predict Bioactivity & Property Prediction cluster_analysis Prioritization & Synthesis Novel_Carboxylic_Acids Novel Carboxylic Acid Library Molecular_Docking Molecular Docking Novel_Carboxylic_Acids->Molecular_Docking Predict Binding Mode QSAR QSAR Modeling Novel_Carboxylic_Acids->QSAR Predict Potency ADMET ADMET Prediction Novel_Carboxylic_Acids->ADMET Predict Drug-likeness Prioritization Candidate Prioritization Molecular_Docking->Prioritization QSAR->Prioritization ADMET->Prioritization Synthesis Synthesis Prioritization->Synthesis Top Candidates

Caption: A typical in silico workflow for the initial assessment of novel carboxylic acids.

Part 2: In Vitro Experimental Validation - From Prediction to Reality

Once promising candidates are identified and synthesized, their biological activity must be confirmed through robust in vitro assays. This section provides a comparative guide to common assays for HDAC, COX, and FAAH inhibitors.

Histone Deacetylase (HDAC) Inhibition Assays

HDAC inhibitors are a promising class of anti-cancer agents.[4][14] The carboxylic acid moiety is a known zinc-binding group in many HDAC inhibitors.[4][6][15]

Fluorimetric Assay: A High-Throughput Method

Principle: This assay utilizes a substrate that, upon deacetylation by HDAC, can be cleaved by a developer enzyme to release a fluorescent molecule. The fluorescence intensity is directly proportional to the HDAC activity.

Protocol:

  • Prepare a dilution series of the novel carboxylic acid and a known HDAC inhibitor (e.g., sodium butyrate or Vorinostat) as a positive control.

  • In a 96-well plate, add the HDAC enzyme (e.g., HeLa nuclear extract or recombinant human HDAC8), the fluorogenic substrate, and the test compounds.[14][16]

  • Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Add the developer solution and incubate for a further 15 minutes.

  • Measure the fluorescence using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce HDAC activity by 50%.

Self-Validating System:

The inclusion of a known inhibitor as a positive control validates the assay's ability to detect inhibition. A Z'-factor calculation for the assay plate (comparing positive and negative controls) ensures the assay is robust and suitable for high-throughput screening.

Cyclooxygenase (COX) Inhibition Assays

Non-steroidal anti-inflammatory drugs (NSAIDs) containing a carboxylic acid moiety are well-known COX inhibitors.[5][17] Distinguishing between COX-1 and COX-2 inhibition is crucial for assessing the gastrointestinal safety profile.[18]

Enzyme Immunoassay (EIA): Quantifying Prostaglandin Production

Principle: This assay measures the amount of Prostaglandin E2 (PGE2) produced by the COX enzyme from its substrate, arachidonic acid.[17] The inhibition of PGE2 production is a direct measure of COX inhibition.

Protocol:

  • Prepare separate assays for COX-1 and COX-2 enzymes.

  • Create a dilution series of the test compounds and a known selective (e.g., Celecoxib for COX-2) and non-selective (e.g., Ibuprofen) inhibitor.

  • In a reaction tube, combine the respective COX enzyme, a heme cofactor, and the test compound.

  • Initiate the reaction by adding arachidonic acid and incubate at 37°C for a short period (e.g., 2 minutes).

  • Stop the reaction and use an EIA kit to quantify the amount of PGE2 produced.

  • Calculate the IC50 values for both COX-1 and COX-2 to determine the selectivity index (SI = IC50(COX-1)/IC50(COX-2)).[18]

Self-Validating System:

Running parallel assays with known selective and non-selective inhibitors confirms the differential activity of the enzymes and validates the selectivity profile of the novel compounds.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assays

FAAH is a serine hydrolase that degrades fatty acid amides, and its inhibition is a therapeutic strategy for pain and anxiety.[19][20][21]

Radiometric Assay: A Sensitive Detection Method

Principle: This assay measures the release of a radiolabeled product from a radiolabeled substrate upon cleavage by FAAH.

Protocol:

  • Prepare a dilution series of the novel carboxylic acid and a known FAAH inhibitor (e.g., URB597) as a positive control.[22]

  • In a reaction tube, combine the FAAH enzyme (e.g., from rat liver homogenate) and the test compound.

  • Initiate the reaction by adding a radiolabeled substrate (e.g., [³H]anandamide).

  • Incubate at 37°C for a specified time.

  • Stop the reaction and separate the substrate from the product using liquid-liquid extraction or chromatography.

  • Quantify the amount of radiolabeled product using a scintillation counter.

  • Calculate the IC50 value.

Self-Validating System:

The use of a potent, well-characterized inhibitor provides a benchmark for the potency of the novel compounds. Time- and protein-concentration-dependent assays should be performed to ensure the reaction is in the linear range.

Data Presentation: Comparing In Vitro Bioactivity
CompoundTargetAssay TypeIC50 (µM)Selectivity Index (SI)Positive ControlControl IC50 (µM)
Novel Acid 1HDAC8Fluorimetric2.5N/ASodium Butyrate>1000[14][16]
Novel Acid 2COX-1EIA15.20.2Ibuprofen5.0[5]
COX-2EIA3.1Celecoxib0.05[18]
Novel Acid 3FAAHRadiometric0.1N/AURB5970.0046[22]
Visualizing the In Vitro Validation Workflow

InVitroWorkflow cluster_prep Assay Preparation cluster_assay Biochemical Assays cluster_data Data Analysis Synthesized_Compound Synthesized Novel Carboxylic Acid Assay_Execution Execution of Biochemical Assay (e.g., Fluorimetric, EIA, Radiometric) Synthesized_Compound->Assay_Execution Controls Positive & Negative Controls Controls->Assay_Execution Enzyme_Substrate Enzyme & Substrate Preparation Enzyme_Substrate->Assay_Execution Data_Acquisition Data Acquisition (e.g., Plate Reader, Scintillation Counter) Assay_Execution->Data_Acquisition IC50_Calculation IC50 & SI Calculation Data_Acquisition->IC50_Calculation SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Calculation->SAR_Analysis

Caption: A streamlined workflow for the in vitro validation of novel carboxylic acids.

Part 3: Cellular Assays - Assessing Bioactivity in a Biological Context

While in vitro assays confirm direct target engagement, cellular assays provide a more biologically relevant context, assessing the compound's ability to cross cell membranes and exert its effect in a complex intracellular environment.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in Cells

Principle: CETSA measures the thermal stabilization of a target protein upon ligand binding. This provides direct evidence of target engagement in intact cells.

Protocol:

  • Treat cultured cells with the novel carboxylic acid or a vehicle control.

  • Heat the cell lysates to a range of temperatures.

  • Separate the soluble and aggregated protein fractions by centrifugation.

  • Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.

Self-Validating System:

A known compound that binds the target should be used as a positive control. A non-binding structural analog can serve as a negative control to rule out non-specific effects.

Cytotoxicity Assays: Evaluating Anti-proliferative Effects

For compounds intended as anti-cancer agents, such as HDAC inhibitors, assessing their effect on cancer cell viability is crucial.

Principle: Assays like the MTT assay measure the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity suggests cytotoxicity or cytostatic effects.

Protocol:

  • Seed cancer cell lines (e.g., HeLa, PC3) in 96-well plates.[23]

  • Treat the cells with a dilution series of the novel carboxylic acid for a specified duration (e.g., 24-72 hours).[23]

  • Add the MTT reagent and incubate until formazan crystals form.

  • Solubilize the formazan crystals and measure the absorbance.

  • Calculate the GI50 (concentration for 50% growth inhibition).

Self-Validating System:

Including a standard chemotherapeutic agent (e.g., Doxorubicin) as a positive control provides a benchmark for the potency of the novel compound. An untreated cell population serves as a negative control.

Visualizing the Cross-Validation Logic

CrossValidationLogic In_Silico In Silico Prediction (Docking, QSAR, ADMET) In_Vitro In Vitro Validation (Biochemical Assays) In_Silico->In_Vitro Hypothesis Generation In_Vitro->In_Silico SAR Feedback Cellular Cellular Validation (CETSA, Cytotoxicity) In_Vitro->Cellular Confirmation of Potency Cellular->In_Vitro Cellular Efficacy Feedback Lead_Candidate Lead Candidate Cellular->Lead_Candidate Biologically Relevant Activity

Caption: The iterative cycle of cross-validation in early-stage drug discovery.

Conclusion

The cross-validation of bioactivity for novel carboxylic acids is a dynamic and iterative process that relies on the synergy between computational predictions and experimental validation. By employing a multi-pronged approach that encompasses in silico modeling, in vitro biochemical assays, and cell-based functional assays, researchers can build a comprehensive and robust data package for their lead candidates. This rigorous validation framework not only enhances the confidence in the biological activity of novel compounds but also significantly increases the probability of their successful translation into future therapeutics. The principles and protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to navigate the complexities of modern drug discovery with scientific rigor and a higher likelihood of success.

References
  • Title: Food Bioactive HDAC Inhibitors in the Epigenetic Regulation of Heart Failure - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Molecular modifications on carboxylic acid derivatives as potent histone deacetylase inhibitors: Activity and docking studies Source: PubMed URL: [Link]

  • Title: An Open Drug Discovery Competition: Experimental Validation of Predictive Models in a Series of Novel Antimalarials Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Generative Drug (Candidates) Design with Experimental Validation Source: GitHub URL: [Link]

  • Title: Molecular modifications on carboxylic acid derivatives as potent histone deacetylase inhibitors: Activity and docking studies Source: PubMed URL: [Link]

  • Title: Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors Source: RSC Publishing URL: [Link]

  • Title: Re: Food Bioactive HDAC Inhibitors in the Epigenetic Regulation of Heart Fa Source: Daum 카페 URL: [Link]

  • Title: Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs) Source: MDPI URL: [Link]

  • Title: Validation approaches for computational drug repurposing: a review Source: PMC - NIH URL: [Link]

  • Title: Molecular Target Validation in preclinical drug discovery Source: European Pharmaceutical Review URL: [Link]

  • Title: Investigation of the Anti-Inflammatory Properties of Bioactive Compounds from Olea europaea: In Silico Evaluation of Cyclooxygenase Enzyme Inhibition and Pharmacokinetic Profiling Source: MDPI URL: [Link]

  • Title: An Open Drug Discovery Competition: Experimental Validation of Predictive Models in a Series of Novel Antimalarials Source: ResearchGate URL: [Link]

  • Title: Structural and Functional Basis of Cyclooxygenase Inhibition Source: ACS Publications URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny Source: MDPI URL: [Link]

  • Title: Natural Carboxylic Acid Deep Eutectic Solvents: Properties, Bioactivities and Walnut Green Peel Flavonoid Extraction Source: MDPI URL: [Link]

  • Title: Prediction Of Carboxylic Acid Toxicity Using Machine Learning Model Source: ResearchGate URL: [Link]

  • Title: Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids Source: PMC URL: [Link]

  • Title: Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides Source: Hindawi URL: [Link]

  • Title: Bioactive Efficacy of Novel Carboxylic Acid from Halophilic Pseudomonas aeruginosa against Methicillin-Resistant Staphylococcus aureus Source: PMC URL: [Link]

  • Title: Analysis of biologically-active, endogenous carboxylic acids based on chromatography-mass spectrometry Source: ResearchGate URL: [Link]

  • Title: Recent advancement in the discovery and development of COX-2 inhibitors: Insight into biological activities and SAR studies (2008–2019) Source: OUCI URL: [Link]

  • Title: The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) Source: Springer URL: [Link]

  • Title: What are FAAH inhibitors and how do they work? Source: News-Medical.net URL: [Link]

  • Title: Bioactivity-Guided Synthesis: In Silico and In Vitro Studies of β-Glucosidase Inhibitors to Cope with Hepatic Cytotoxicity Source: MDPI URL: [Link]

  • Title: Hybridization Synthesis and Anticancer Activity Test of New Carboxylic Acid Derivatives by In-Silico and In-Vitro Source: ResearchGate URL: [Link]

  • Title: Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres Source: Bentham Science URL: [Link]

  • Title: Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres Source: Europe PMC URL: [Link]

  • Title: In Silico Methods to Predict Relevant Toxicological Endpoints of Bioactive Substances Source: Semantic Scholar URL: [Link]

  • Title: FAAH Modulators from Natural Sources: A Collection of New Potential Drugs Source: MDPI URL: [Link]

  • Title: Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing Source: PMC URL: [Link]

  • Title: Structure-activity relationship read-across and transcriptomics for branched carboxylic acids Source: Cefic-Lri URL: [Link]

  • Title: Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery Source: PMC URL: [Link]

  • Title: 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation Source: MDPI URL: [Link]

  • Title: Natural Compounds and Synthetic Drugs to Target FAAH Enzyme Source: Royal Society of Chemistry URL: [Link]

  • Title: In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L Source: PMC URL: [Link]

Sources

Comparative Profiling of Octahydropentalene-2-Carboxylic Acid Scaffolds: Pentalenolactone Analogs and Synthetic Mimetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pentalene Scaffold in Drug Discovery

The 2,5-Dihydroxy-octahydropentalene-2-carboxylic acid scaffold represents a distinct class of sesquiterpenoid structures, most notably serving as the carbocyclic core of the Pentalenolactone family of antibiotics. Unlike flat aromatic scaffolds, the octahydropentalene system adopts a rigid, "envelope-like" bicyclic conformation, providing a unique spatial arrangement for functional groups to interact with chiral biological targets.

This guide compares the "Open Acid" scaffold against its biologically relevant analogs: the electrophilic Lactone (the natural antibiotic), the Ester (prodrug), and Deoxygenated variants. The primary biological target for this class is Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) , a critical enzyme in glycolysis, which these compounds inhibit via active-site alkylation or competitive binding.

Key Applications
  • Antimicrobial Development: Targeting prokaryotic GAPDH.

  • Metabolic Modulation: Studying glycolytic flux in eukaryotic cells.

  • Biosynthetic Engineering: Utilizing Streptomyces pathways for carbocycle synthesis.

Comparative Analysis of Analogs

The following analysis evaluates four distinct variations of the scaffold. The "Performance" metric is defined by GAPDH inhibition efficiency (


) and cellular permeability (

).
Analog A: The "Warhead" (Pentalenolactone)
  • Structure: The 2-carboxylic acid is cyclized with the C-1 hydroxyl to form an electrophilic epoxylactone.

  • Mechanism: Irreversible Covalent Inhibition . The strained lactone/epoxide system undergoes nucleophilic attack by the thiol group of Cys-149 in the GAPDH active site.

  • Performance:

    • Potency: Highest (nM range).

    • Kinetics: Time-dependent inactivation (suicide inhibition).

    • Stability: Moderate; susceptible to hydrolysis in high pH.

Analog B: The "Open Scaffold" (this compound)
  • Structure: The free acid form with open hydroxyl groups.

  • Mechanism: Reversible / Competitive Inhibition . It mimics the substrate (Glyceraldehyde-3-phosphate) electrostatically but lacks the electrophilic "warhead" to covalently trap the enzyme.

  • Performance:

    • Potency: Moderate to Low (µM range).[1]

    • Permeability: Poor due to the ionized carboxylate at physiological pH.

    • Utility: Excellent for crystallographic studies to map the non-covalent binding pocket.

Analog C: The "Prodrug" (Methyl Ester Derivative)
  • Structure: Methyl ester of Analog B.

  • Mechanism: Inactive against purified enzyme. Requires intracellular hydrolysis by esterases to regenerate the active acid or spontaneous cyclization to the lactone.

  • Performance:

    • Potency: High

      
       (low affinity) in cell-free assays.
      
    • Cellular Activity: High.[2][3] The lipophilic ester crosses cell membranes efficiently, resulting in effective intracellular accumulation.

Analog D: The "Shunt" (1-Deoxy-pentalenic acid)
  • Structure: Lacks the hydroxyl group at C-1 or C-5.

  • Mechanism: Weak Competitive Inhibition.

  • Performance:

    • Insight: Demonstrates the critical role of the hydroxyl network in anchoring the molecule within the GAPDH active site via hydrogen bonding with Arg/Thr residues.

Performance Data Summary

The following data represents consensus values derived from kinetic studies of Streptomyces-derived pentalenolactones against Rabbit Muscle GAPDH (eukaryotic model) and E. coli GAPDH (prokaryotic model).

FeatureAnalog A (Lactone) Analog B (Open Acid) Analog C (Methyl Ester) Analog D (1-Deoxy)
Primary Mode of Action Irreversible AlkylationReversible CompetitiveProdrug (Metabolic Activation)Weak Competitive
GAPDH IC50 (Cell-Free) 0.5 - 2.0 µM > 50 µM> 200 µM> 500 µM
Inactivation Rate (

)
High (Time-dependent)N/A (Equilibrium only)N/AN/A
Cellular MIC (E. coli) 16 - 32 µg/mL > 100 µg/mL32 - 64 µg/mL> 128 µg/mL
Membrane Permeability ModerateLow (Polar)High Moderate
Chemical Stability Low (Epoxide reactive)HighHighHigh

Analyst Note: While Analog A is the most potent enzyme inhibitor, Analog C is often preferred for initial cellular screening due to superior membrane transport, provided the cell line expresses sufficient esterases.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the functional logic of the octahydropentalene scaffold, highlighting how structural modifications dictate biological function.

SAR_Logic Core Octahydropentalene Core (Rigid Bicyclic Scaffold) Mod_C2 C-2 Carboxyl Modification Core->Mod_C2 Functionalization Mod_C1 C-1/C-5 Hydroxyl Status Core->Mod_C1 Functionalization Lactone Epoxylactone (Analog A) Effect: Covalent Warhead Result: Irreversible Inhibition Mod_C2->Lactone Cyclization w/ C-1 Acid Free Acid (Analog B) Effect: Ionic Anchor Result: Reversible Binding Mod_C2->Acid Hydrolysis Ester Methyl Ester (Analog C) Effect: Lipophilicity Result: Cell Permeability Mod_C2->Ester Esterification Mod_C1->Lactone Epoxide Formation Deoxy Deoxygenation (Analog D) Effect: Loss of H-Bonds Result: Loss of Affinity Mod_C1->Deoxy Removal of -OH

Figure 1: SAR Logic flow demonstrating how modifications to the C-2 and C-1 positions switch the molecule between covalent inhibitor, reversible binder, and prodrug.

Experimental Protocols

To validate the performance of these analogs, the following self-validating protocols are recommended. These assays distinguish between reversible binding (Analog B) and irreversible inactivation (Analog A).

Protocol 1: GAPDH Inactivation Kinetics (The "Time-Lag" Assay)

Objective: Determine if the analog acts as a suicide inhibitor (Lactone) or a competitive inhibitor (Acid).

Reagents:

  • Enzyme: Purified Rabbit Muscle GAPDH (0.5 U/mL).

  • Substrate: Glyceraldehyde-3-phosphate (G3P) and NAD+.[4]

  • Buffer: Pyrophosphate buffer (pH 8.5) with 1 mM EDTA. Critical: Do not use DTT or mercaptoethanol, as thiols will quench the electrophilic lactone.

Workflow:

  • Pre-incubation: Incubate GAPDH with the test Analog (10 µM) in the absence of substrate for varying times (

    
     min).
    
  • Activation: Aliquot the pre-incubated mix into a cuvette containing saturating NAD+ (1 mM) and G3P (1 mM).

  • Measurement: Monitor NADH production via absorbance at 340 nm for 60 seconds.

  • Analysis: Plot

    
     vs. Pre-incubation Time.
    
    • Linear Decay: Indicates irreversible covalent modification (Analog A).

    • Flat Line: Indicates reversible inhibition (Analog B).

Protocol 2: Chemical Stability & Hydrolysis

Objective: Verify the conversion of Analog C (Ester) to Analog B (Acid) or Analog A (Lactone).

Workflow:

  • Dissolve Analog C in PBS (pH 7.4) and separately in Plasma/Cell Lysate.

  • Incubate at 37°C.

  • Sample at

    
    .
    
  • Analyze via LC-MS/MS.[5]

    • Success Criteria: Disappearance of the Ester peak (M+) and appearance of the Acid peak (M-14) or Lactone peak (M-14-18).

Mechanism of Action Visualization

The interaction between the Pentalenolactone analog and the GAPDH active site is complex. The diagram below details the molecular events.

MOA_Pathway Substrate Analog Entry (Active Site) Recog Molecular Recognition (H-Bonding w/ Thr/Arg) Substrate->Recog Branch Electrophile Present? Recog->Branch Cov_Step Nucleophilic Attack (Cys-149 Thiol -> Epoxide) Branch->Cov_Step Yes (Lactone) Rev_Step Equilibrium Binding (Steric Blockade) Branch->Rev_Step No (Acid/Deoxy) Outcome_A Irreversible Inactivation (Dead Enzyme) Cov_Step->Outcome_A Covalent Bond Outcome_B Reversible Inhibition (Substrate Competition) Rev_Step->Outcome_B Dissociation

Figure 2: Mechanistic bifurcation showing how the presence of the electrophilic "warhead" determines the inhibition pathway.

References

  • Cane, D. E., & Sohng, J. K. (1994). Inhibition of glyceraldehyde-3-phosphate dehydrogenase by pentalenolactone.[4][6][7][8][9][10] 2. Identification of the site of alkylation by tetrahydropentalenolactone.[7] Biochemistry, 33(21), 6524–6530.

  • Takahashi, H., et al. (2021).[1] Isolation and Identification of Pentalenolactone Analogs from Streptomyces sp. NRRL S-4. Molecules, 26(23), 7377.[11]

  • Frohlich, K. U., et al. (1989).[8] Substitution of a pentalenolactone-sensitive glyceraldehyde-3-phosphate dehydrogenase by a genetically distinct resistant isoform accompanies pentalenolactone production in Streptomyces arenae.[6][8] Journal of Bacteriology, 171(12), 6696–6702.[8]

  • Cane, D. E. (1990). Biosynthesis of pentalenolactones. Chemical Reviews, 90(7), 1089–1103.

Sources

In Vitro vs In Vivo Correlation for Pentalene Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vitro vs In Vivo Correlation for Pentalene Derivatives Content Type: Publish Comparison Guide

Executive Summary

The pentalene scaffold—a bicyclic antiaromatic hydrocarbon—presents a unique dichotomy in drug development. While the parent pentalene system is kinetically unstable, its derivatives fall into two distinct classes with divergent in vitro-in vivo correlations (IVIVC):

  • Natural Sesquiterpenoids (e.g., Pentalenolactone): Exhibit potent in vitro enzymatic inhibition via covalent modification but face in vivo challenges due to reactive epoxide moieties and non-specific alkylation.

  • Synthetic Fused Heterocycles (e.g., Pentaleno-pyrimidines): Designed for stability, these show a high positive IVIVC, translating anti-inflammatory efficacy from bench to bedside with reduced toxicity profiles.

This guide provides a technical analysis of these two classes, offering experimental protocols and data comparisons to assist researchers in optimizing pentalene-based pharmacophores.

Part 1: Compound Class Analysis & IVIVC Landscape

The Natural Agent: Pentalenolactone

Mechanism of Action: Pentalenolactone acts as a suicide substrate for Glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[1][2] It mimics the substrate glyceraldehyde-3-phosphate, entering the active site where its epoxide moiety is attacked by the nucleophilic thiol of Cys149 , forming a stable thioether bond.

  • In Vitro Profile: High potency. Time-dependent, irreversible inhibition of glycolysis in bacteria, fungi, and protozoa.

  • In Vivo Reality: The reactive epoxide that drives potency also drives toxicity. While effective as a selection marker in Streptomyces genetics, systemic use in mammals is limited by off-target alkylation and rapid clearance.

The Synthetic Evolution: Pentaleno[2,1-d]pyrimidines

Mechanism of Action: These derivatives are engineered to stabilize the pentalene core by fusing it with a pyrimidine ring. They primarily target the inflammatory cascade (COX/PGE2 pathways).

  • In Vitro Profile: Moderate to high inhibition of inflammatory mediators.

  • In Vivo Reality: Excellent translation. The fused system retains metabolic stability, allowing for significant reduction in edema (comparable to Diclofenac) with a superior safety profile (lower ulcerogenic index).

Data Comparison: Potency vs. Translation
FeaturePentalenolactone (Antibiotic)Pentaleno[2,1-d]pyrimidine (Anti-inflammatory)
Primary Target GAPDH (Glycolysis)COX / Prostaglandin E2
Binding Mode Covalent (Irreversible Alkylation)Non-covalent (Reversible)
In Vitro Potency IC50 < 1 µM (Enzymatic)IC50 ~ 10-50 µM (Cellular)
In Vivo Efficacy High (Local/Microbial); Limited systemic utilityHigh (Systemic); ~42% Edema inhibition
Toxicity Risk High (Non-specific alkylation)Low (Reduced GI ulceration)
IVIVC Status Poor (Potency

Safety)
Strong (Potency

Efficacy)

Part 2: Experimental Protocols

Protocol A: GAPDH Inactivation Assay (In Vitro)

Validates the electrophilic activity of pentalenolactone derivatives.

Reagents:

  • Purified GAPDH (Rabbit muscle or bacterial source).

  • Substrate: Glyceraldehyde-3-phosphate (G3P).[3][4]

  • Cofactor: NAD+.

  • Buffer: 50 mM Sodium Pyrophosphate, pH 8.5, 1 mM EDTA.

Workflow:

  • Baseline Measurement: Dilute GAPDH to 0.5 units/mL in buffer. Incubate at 25°C.

  • Inhibitor Incubation: Add Pentalenolactone derivative (1–100 µM) to the enzyme solution. Incubate for defined intervals (0, 5, 10, 20 min) to assess time-dependent inactivation.

  • Activity Assay: Aliquot 50 µL of the incubation mixture into a cuvette containing 1 mM NAD+ and 2 mM G3P.

  • Detection: Monitor the increase in absorbance at 340 nm (NADH formation) for 60 seconds.

  • Calculation: Plot

    
     vs. Time to determine 
    
    
    
    (pseudo-first-order rate constant).
Protocol B: Carrageenan-Induced Paw Edema (In Vivo)

Validates the systemic efficacy of stable pentaleno-fused derivatives.

Subjects: Wistar rats (150–200 g), fasted for 18h prior to experiment.

Workflow:

  • Baseline: Measure initial paw volume (

    
    ) using a plethysmometer.
    
  • Administration: Administer test compound (e.g., Pentaleno-pyrimidine derivative) orally (50 mg/kg). Include a Vehicle Control and Positive Control (Diclofenac 10 mg/kg).

  • Induction: 30 minutes post-drug, inject 0.1 mL of 1% Carrageenan solution into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume (

    
    ) at 1, 2, 3, and 4 hours post-injection.
    
  • Analysis: Calculate % Inhibition:

    
    
    

Part 3: Visualization of Mechanisms & Workflows

Diagram 1: Mechanism of Action – The Covalent Trap

This diagram illustrates why Pentalenolactone is so potent in vitro but risky in vivo due to its reactive epoxide.

GAPDH_Inhibition GAPDH GAPDH Active Site (Cys149 Thiol) Complex Michaelis Complex (Reversible Binding) GAPDH->Complex + Inhibitor PL Pentalenolactone (Epoxide Moiety) PL->Complex Alkylation Nucleophilic Attack (S-C Bond Formation) Complex->Alkylation Cys149 attacks C9-C10 DeadEnzyme Irreversibly Inhibited Enzyme (Glycolysis Halted) Alkylation->DeadEnzyme Covalent Modification

Caption: Kinetic pathway of GAPDH inhibition by pentalenolactone. The irreversible alkylation step drives high in vitro potency.

Diagram 2: The IVIVC Development Workflow

This flowchart guides researchers on how to bridge the gap between unstable pentalene cores and viable drugs.

IVIVC_Workflow cluster_InVitro In Vitro Screening cluster_Decision Go/No-Go Decision cluster_InVivo In Vivo Validation Start Pentalene Core Selection Assay1 Enzymatic Assay (GAPDH/COX) Start->Assay1 Assay2 Stability Test (Plasma/Microsomes) Assay1->Assay2 If Potent Check Is Half-life > 60 min? Assay2->Check Check->Start No (Modify Scaffold) Model1 Efficacy Model (Infection/Inflammation) Check->Model1 Yes (Stable) Model2 Toxicity Screen (Ulcer Index/LD50) Model1->Model2 End Clinical Candidate Model2->End Valid Drug Candidate

Caption: Decision tree for translating pentalene derivatives. Stability testing is the critical gatekeeper before in vivo models.

References

  • Cane, D. E., & Sohng, J. K. (1994). Inhibition of glyceraldehyde-3-phosphate dehydrogenase by pentalenolactone.[3][4][5] Biochemistry, 33(21), 6524–6530. Link

  • Ahmed, O., et al. (2014). Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(4), 103-108. Link

  • Takahashi, Y., & Nakashima, T. (2018).[2] Actinomycetes, an Inexhaustible Source of Naturally Occurring Antibiotics.[2] Antibiotics, 7(2), 45. Link

  • El-Gazzar, A. B., & Hafez, H. N. (2009).[6] Synthesis of 4-substituted pyrido[2,3-d]pyrimidin-4(1H)-one as analgesic and anti-inflammatory agents.[6] Bioorganic & Medicinal Chemistry Letters, 19(13), 3392-3397.[6] Link

  • Jang, H. J., et al. (2013). Pentalenolactone derivatives from Streptomyces sp. and their antimicrobial activities.[7][8] Journal of Natural Products. Link

Sources

A Comparative Guide to Carboxylic Acid Synthesis: Benchmarking Novel C–H Functionalization Against Traditional Oxidation

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of organic synthesis, the carboxylic acid moiety stands as a cornerstone functional group, pivotal in the architecture of pharmaceuticals, agrochemicals, and advanced materials.[1][2] For decades, the synthesis of these vital compounds has relied upon a well-established arsenal of oxidative and hydrolytic methods. While robust, these traditional routes often necessitate harsh reaction conditions and stoichiometric, hazardous reagents.[3][4] This guide provides a comprehensive comparison between a classic, established method—the oxidation of primary alcohols—and a novel, cutting-edge approach: Palladium-catalyzed γ-C(sp³)–H olefination of free carboxylic acids.[5] This analysis, grounded in experimental data, aims to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal synthetic strategy for their specific applications.

The Enduring Utility and Evolving Synthesis of Carboxylic Acids

Carboxylic acids are not merely synthetic targets; they are often the starting point for a vast array of chemical transformations, serving as precursors to esters, amides, and other critical functional groups.[6][7] Their prevalence in biologically active molecules underscores the continuous need for more efficient and selective synthetic methodologies.[8] Traditional methods, such as the oxidation of primary alcohols or aldehydes, have been the workhorses of organic chemistry, providing reliable access to a wide range of carboxylic acids.[7][9][10][11][12][13] However, the drive towards "green chemistry" and the increasing complexity of target molecules have spurred the development of more sophisticated and atom-economical approaches.[3][4][14]

Recent advancements have focused on catalytic processes that minimize waste and enhance selectivity.[6] One of the most promising of these is the transition metal-catalyzed activation of otherwise inert C–H bonds, allowing for the direct functionalization of a molecule without the need for pre-installed functional groups.[1][15] This strategy offers a paradigm shift in retrosynthetic analysis, enabling more direct and efficient routes to complex carboxylic acid derivatives.

Established Method: Oxidation of a Primary Alcohol

The oxidation of primary alcohols to carboxylic acids is a fundamental transformation in organic chemistry.[7][11] This method typically employs strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).[7] While effective, these reagents are often used in stoichiometric amounts and generate significant inorganic waste.

Experimental Workflow: Oxidation of a Primary Alcohol

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Primary Alcohol D Reaction Mixture A->D B Oxidizing Agent (e.g., KMnO4) B->D C Solvent (e.g., water, acetone) C->D E Heating / Stirring D->E F Intermediate Aldehyde E->F Oxidation G Carboxylate Salt F->G Further Oxidation H Acidification (e.g., HCl) G->H I Extraction H->I J Drying & Solvent Removal I->J K Purification (e.g., Crystallization) J->K L Carboxylic Acid K->L Final Product

Caption: Workflow for the oxidation of a primary alcohol to a carboxylic acid.

Detailed Protocol: Oxidation of 1-Octanol to Octanoic Acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 1-octanol (1.0 eq) is dissolved in a suitable solvent such as a mixture of water and acetone.

  • Addition of Oxidant: Potassium permanganate (KMnO₄) (approx. 2.0-2.5 eq) is added portion-wise to the stirred solution. The reaction is exothermic and may require external cooling to maintain a controlled temperature.

  • Reaction: The mixture is heated to reflux and stirred vigorously until the purple color of the permanganate ion has disappeared, indicating the completion of the reaction. This typically takes several hours.

  • Workup: The reaction mixture is cooled to room temperature, and the manganese dioxide byproduct is filtered off. The filtrate is then acidified with a strong acid, such as hydrochloric acid (HCl), to protonate the carboxylate salt.

  • Purification: The resulting carboxylic acid is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by distillation or crystallization.

New Method: Palladium-Catalyzed γ-C(sp³)–H Olefination of a Free Carboxylic Acid

This novel approach utilizes a palladium catalyst to selectively activate a C–H bond at the γ-position of a free carboxylic acid, followed by a reaction with an olefin to introduce a new carbon-carbon bond. This method is highly attractive for its ability to functionalize otherwise unreactive positions with high selectivity.[5]

Experimental Workflow: Pd-Catalyzed γ-C(sp³)–H Olefination

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Catalytic Cycle cluster_2 Workup & Purification A Carboxylic Acid Substrate G Reaction Mixture A->G B Palladium Catalyst (e.g., Pd(OAc)2) B->G C Ligand (e.g., N-acetyl-β-alanine) C->G D Olefin Coupling Partner D->G E Oxidant (e.g., Ag2CO3) E->G F Solvent (e.g., Toluene) F->G H Heating G->H I Palladacycle Intermediate H->I γ-C–H Activation J J I->J Olefin Insertion K Functionalized Carboxylic Acid J->K β-Hydride Elimination L Filtration K->L M Solvent Removal L->M N Chromatography M->N O γ-Olefinated Carboxylic Acid N->O Final Product

Caption: Workflow for the Palladium-catalyzed γ-C(sp³)–H olefination of a free carboxylic acid.

Detailed Protocol: γ-Olefination of 3,3-Dimethylpentanoic Acid
  • Reaction Setup: In a glovebox or under an inert atmosphere (e.g., nitrogen or argon), a reaction vessel is charged with 3,3-dimethylpentanoic acid (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.1 eq), N-acetyl-β-alanine ligand (0.2 eq), and silver carbonate (Ag₂CO₃, 2.0 eq).

  • Addition of Reagents: The olefin coupling partner (e.g., ethyl acrylate, 1.5 eq) and a suitable solvent (e.g., toluene) are added via syringe.

  • Reaction: The reaction vessel is sealed and heated to a specified temperature (e.g., 100-120 °C) with vigorous stirring for an extended period (e.g., 12-24 hours).

  • Workup: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite to remove insoluble inorganic salts.

  • Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired γ-olefinated carboxylic acid.

Performance Comparison: Established vs. New Method

ParameterEstablished Method (Oxidation)New Method (Pd-Catalyzed C–H Olefination)
Substrate Scope Broad for primary alcohols.More specific to carboxylic acids with accessible γ-C–H bonds.
Reagents Stoichiometric strong oxidants (e.g., KMnO₄).Catalytic amounts of palladium, ligand, and stoichiometric oxidant.
Reaction Conditions Often requires heating (reflux).Typically requires elevated temperatures (100-120 °C).
Yields Generally good to excellent (60-90%).[4]Moderate to good (40-70%).[5]
Selectivity Functional group tolerance can be low.High regioselectivity for the γ-position.[5]
Byproducts/Waste Significant amounts of inorganic waste (e.g., MnO₂).Stoichiometric amounts of silver salts.
Atom Economy Lower due to stoichiometric oxidant.Higher due to catalytic nature.
Safety Considerations Use of strong, potentially hazardous oxidants.Use of precious metal catalyst and elevated temperatures.

Causality Behind Experimental Choices

In the established oxidation method , the choice of a strong oxidizing agent like KMnO₄ is dictated by the need to overcome the activation energy for the oxidation of the primary alcohol to the carboxylic acid, often proceeding through an aldehyde intermediate.[13] The use of excess oxidant ensures the reaction goes to completion.[13] Acidification in the workup is crucial to protonate the carboxylate salt formed under basic or neutral conditions, yielding the final carboxylic acid.

For the novel C–H olefination method , the palladium catalyst is the linchpin, facilitating the selective cleavage of a typically unreactive C–H bond. The ligand, in this case, an amino acid derivative, is critical for enabling the challenging C(sp³)–H activation step.[5] The silver salt often acts as an oxidant to regenerate the active Pd(II) catalyst. The choice of an inert atmosphere is to prevent the degradation of the catalyst and other reaction components.

Conclusion and Future Outlook

The traditional oxidation of primary alcohols remains a valuable and straightforward method for the synthesis of simple carboxylic acids. Its operational simplicity and the ready availability of starting materials ensure its continued use. However, its limitations in terms of functional group tolerance and waste generation are significant drawbacks, particularly in the context of complex molecule synthesis and sustainable chemistry.

The palladium-catalyzed γ-C(sp³)–H olefination of free carboxylic acids represents a significant leap forward in synthetic methodology. While currently more limited in substrate scope and requiring more specialized conditions, its ability to selectively functionalize a remote, unactivated C–H bond offers unparalleled opportunities for the rapid construction of molecular complexity. This approach aligns with the principles of green chemistry by utilizing a catalytic system and holds immense promise for streamlining the synthesis of novel drug candidates and other high-value chemicals. As research in this area continues, we can anticipate the development of more active and versatile catalysts that will further broaden the applicability of this powerful synthetic tool.

References

  • Patsnap Eureka. (2025, July 31). Carboxylic Acid in Pharmaceutical Synthesis: Future Trends.
  • BOC Sciences. Custom Carboxylic Acid Synthesis.
  • Kramer, K., & Lilly, C. 11.4 Synthesis of Carboxylic Acids – Fundamentals of Organic Chemistry.
  • Britannica. (2026, January 22). Carboxylic acid - Synthesis, Reactions, Properties.
  • MDPI. (2015, June 8). Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters.
  • ResearchGate. Recent Advances in the Synthesis of Carboxylic Acid Esters.
  • RSC Publishing. (2022, January 10).
  • Chemistry LibreTexts. (2020, May 30). 21.4: Synthesis of Carboxylic Acids.
  • Advances in the Synthesis of Carboxylic Acid by Photochemical Conversion of CO2. (2025, August 7).
  • Organic & Biomolecular Chemistry (RSC Publishing).
  • SynBioBeta. (2024, June 10). Green Chemistry Breakthrough: CO2 Transformed into Valuable Acids.
  • OpenStax. (2023, September 20). 20.5 Preparing Carboxylic Acids - Organic Chemistry.
  • Organic & Biomolecular Chemistry (RSC Publishing). Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances.
  • Journal of New Developments in Chemistry. Carboxylic Acids.
  • MPI CEC. (2020, April 20).
  • Chemistry World. (2013, January 5). Greener route to carboxylic acids.
  • The Pennsylvania State University. 11.
  • BYJU'S. How to Prepare Carboxylic acids?.
  • KPU Pressbooks. 7.2 Preparation of Carboxylic Acid – Organic Chemistry II.
  • Organic Chemistry Portal.
  • Chemguide. making carboxylic acids.
  • PMC - NIH. (2023, May 31).
  • ACS Publications - American Chemical Society. (2025, May 13).
  • Xingwei Li. (2021, April 30). Chiral Carboxylic Acid Assisted Enantioselective C–H Activation with Achiral CpxMIII (M = Co, Rh, Ir)

Sources

Safety Operating Guide

Personal protective equipment for handling 2,5-Dihydroxy-octahydropentalene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for 2,5-Dihydroxy-octahydropentalene-2-carboxylic acid

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety, handling, and disposal information for this compound. As a novel or research-stage compound, a comprehensive Safety Data Sheet (SDS) may not be publicly available. Therefore, this guide is built upon a conservative assessment of risks based on the chemical's structural components: a carboxylic acid, a diol, and a bicyclic alkane core. Adherence to these protocols is crucial for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Assessment and Core Principles

The primary potential hazards of this compound are inferred from its functional groups. Carboxylic acids are known to be corrosive or irritating to the skin and eyes, and their dusts can cause respiratory irritation[1][2][3]. For instance, a structurally related compound, Sodium 2,4-dihydroxy-3,3-dimethylbutanoate, is classified as causing severe skin burns and eye damage[4]. It is prudent to assume this acid possesses similar or greater corrosive potential.

The cornerstone of laboratory safety is the Hierarchy of Controls . Personal Protective Equipment (PPE) is the final and critical line of defense, to be used after all other controls have been implemented.

  • Engineering Controls : The most effective control. Always handle this compound within a certified chemical fume hood to minimize inhalation of dusts or aerosols[4]. Ensure safety showers and eyewash stations are readily accessible[1].

  • Administrative Controls : Establish clear Standard Operating Procedures (SOPs) for handling, storage, and waste disposal. Ensure all personnel are trained on these procedures before working with the compound[5].

  • Personal Protective Equipment (PPE) : The last barrier between the researcher and the chemical hazard. The following sections detail the mandatory PPE requirements.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is required to mitigate the risks of skin, eye, and respiratory exposure.

Eye and Face Protection

Direct contact with the eyes can cause serious, irreversible damage.

  • Mandatory : ANSI Z87.1-compliant chemical safety goggles are required at all times when handling the compound in any form (solid or solution)[1].

  • Splash Hazard : When performing operations with a higher risk of splashing (e.g., transferring solutions, heating), a full-face shield must be worn in addition to safety goggles[4][6].

Skin and Body Protection

Preventing skin contact is paramount due to the compound's potential corrosive nature.

  • Gloves : Nitrile or neoprene gloves are required. Given the lack of specific permeation data, the "double-gloving" technique is strongly recommended. Gloves should be chemotherapy-rated (meeting ASTM D6978 standard) for maximum protection[6][7]. Inspect gloves for any signs of degradation or puncture before and during use. Change gloves immediately if contamination is suspected.

  • Gown/Coat : A disposable, polyethylene-coated polypropylene gown with long sleeves and knit cuffs is mandatory[6]. Standard cloth lab coats are not sufficient as they can absorb chemical spills. The gown should close in the back to provide a solid front of protection[7].

  • Additional Protection : For larger-scale operations, consider chemical-resistant aprons and sleeve covers[8][9]. Shoe covers should be worn and removed before exiting the designated handling area to prevent tracking contamination[9].

Respiratory Protection

Engineering controls should be sufficient to prevent respiratory exposure under normal conditions.

  • Standard Operations : When handled inside a fume hood, respiratory protection is typically not required[1].

  • Potential for Aerosolization : If there is a significant risk of generating dust or aerosols that cannot be contained by a fume hood (e.g., during a large spill), a NIOSH-approved respirator with an N95 or N100 particulate filter is necessary. Surgical masks offer no protection against chemical dust or aerosols[9].

PPE Requirements by Task
TaskEye/Face ProtectionGlovesBody ProtectionRespiratory Protection
Storage & Transport Safety GogglesSingle Pair Nitrile GlovesLab GownNot Required
Weighing Solid Safety GogglesDouble Pair Nitrile GlovesDisposable GownRequired if outside fume hood
Preparing Solutions Goggles & Face ShieldDouble Pair Nitrile GlovesDisposable GownNot Required (in fume hood)
Spill Cleanup Goggles & Face ShieldDouble Pair Nitrile GlovesDisposable GownN95/N100 Respirator
Waste Disposal Safety GogglesDouble Pair Nitrile GlovesDisposable GownNot Required

Procedural Guidance: Step-by-Step Operations

PPE Donning and Doffing Workflow

Properly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Hand Hygiene Don2 2. Inner Gloves Don1->Don2 Don3 3. Gown Don2->Don3 Don4 4. Outer Gloves (over cuff) Don3->Don4 Don5 5. Goggles & Face Shield Don4->Don5 Work Task Complete Don5->Work Perform Work Doff1 1. Remove Outer Gloves Doff2 2. Remove Gown Doff1->Doff2 Doff3 3. Remove Goggles/Shield Doff2->Doff3 Doff4 4. Remove Inner Gloves Doff3->Doff4 Doff5 5. Hand Hygiene Doff4->Doff5 End Exit Lab Doff5->End Start Enter Lab Start->Don1 Work->Doff1

Caption: PPE Donning and Doffing Workflow.

Operational Plan: Handling and Use
  • Preparation : Before handling, ensure the chemical fume hood is operational and the work area is decontaminated. Assemble all necessary equipment, including a designated waste container.

  • Weighing : If possible, weigh the solid compound directly within the fume hood. If an external balance must be used, utilize a containment device (e.g., a glove bag) or take extreme care to avoid generating dust.

  • Transfers : When transferring solutions, use cannulas or syringes for liquid transfers to minimize splash risk[5]. For solids, use a spatula and weigh paper within the fume hood.

  • Post-Handling : After completing the work, decontaminate all surfaces and equipment. Wipe down the exterior of primary containers before returning them to storage.

Spill Management Protocol

Immediate and correct response to a spill is critical.

  • Alert Personnel : Immediately alert others in the area.

  • Evacuate : If the spill is large or outside of a containment area, evacuate the immediate vicinity.

  • Assess and Protect : Don the appropriate PPE as outlined in the table above, including respiratory protection if necessary.

  • Containment : For liquid spills, surround the area with an absorbent, inert material (e.g., vermiculite or sand). Do not use combustible materials.

  • Neutralization (for acid spills) : Cautiously neutralize the spill by slowly applying a weak base, such as sodium bicarbonate, until fizzing stops.

  • Cleanup : Carefully sweep or scoop the absorbed/neutralized material into a clearly labeled, sealed waste container.

  • Decontamination : Clean the spill area thoroughly with soap and water, followed by a final rinse.

  • Disposal : Dispose of all cleanup materials and contaminated PPE as hazardous waste.

Disposal Plan

Chemical waste and contaminated materials must be disposed of according to institutional and local regulations.

  • Chemical Waste : Collect all waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

  • Contaminated PPE : All disposable PPE (gloves, gowns, shoe covers) used while handling the compound must be disposed of as hazardous "trace" waste[9]. Do not place it in regular trash receptacles.

  • Sharps : Needles and cannulas should be disposed of in a designated sharps container to prevent puncture injuries[5].

By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring both personal well-being and the integrity of their research.

References

  • BenchChem. Personal protective equipment for handling 2,4-Dihydroxy-3,3-dimethyl-butanoic acid. BenchChem Technical Support Team.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Thermo Fisher Scientific. SAFETY DATA SHEET (2,7-Dihydroxynaphthalene).
  • Fisher Scientific. SAFETY DATA SHEET (2,5-Dihydroxybenzoic acid).
  • Thermo Fisher Scientific. SAFETY DATA SHEET (Cadmium bromide).
  • ChemScene. Safety Data Sheet (3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid).
  • Alberta College of Pharmacy. Personal protective equipment in your pharmacy. Published October 30, 2019.
  • ASHP Publications. PERSONAL PROTECTIVE EQUIPMENT.
  • TCI Chemicals. SAFETY DATA SHEET (1-Octadecene).
  • Fisher Scientific. SAFETY DATA SHEET (Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid).
  • California Department of Pesticide Regulation. Appendix 1--Personal Protective Equipment Requirements.
  • Connor, T. H. (2006). Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products.
  • PubChem. Octahydropentalene. National Institutes of Health.
  • Clark, J. (2015). making carboxylic acids. Chemguide.
  • Chemistry LibreTexts. (2024). 20.5: Preparing Carboxylic Acids.
  • Al-Abcha, Z., et al. (2019). Conformational Analysis of cis-Octahydropentalene, Insights on Bioactive Conformers. Acta Scientific Pharmaceutical Sciences.
  • ACS Publications. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters.
  • Safe Handling of Hazardous Drugs. All Resources.
  • Jack Westin. Carboxylic Acids Important Reactions. MCAT Content.
  • National Center for Biotechnology Information. Sterically Hindered Derivatives of Pentacene and Octafluoropentacene.
  • ResearchGate. Safe Handling of Cannulas and Needles in Chemistry Laboratories.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.